Glyhexamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-14-7-2-1-3-8-14)18-22(20,21)15-10-9-12-5-4-6-13(12)11-15/h9-11,14H,1-8H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRPNQDSKJJQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196383 | |
| Record name | Glyhexamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451-71-8 | |
| Record name | Glyhexamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyhexamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYHEXAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glyhexamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYHEXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7NA7WQD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Glyhexamide in Pancreatic β-Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyhexamide, a member of the sulfonylurea class of oral hypoglycemic agents, exerts its glucose-lowering effects primarily by stimulating insulin secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound. The core of its mechanism involves the binding to and inhibition of the ATP-sensitive potassium (K-ATP) channel on the β-cell plasma membrane. This action initiates a cascade of events, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules. This document details the signaling pathways, provides structured quantitative data for closely related and extensively studied sulfonylureas to offer a comparative context, and outlines detailed experimental protocols for investigating these mechanisms.
Core Mechanism of Action: Inhibition of the K-ATP Channel
The primary molecular target of this compound within the pancreatic β-cell is the ATP-sensitive potassium (K-ATP) channel. This channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1]
Under basal glucose conditions, the K-ATP channels are open, allowing potassium ions (K+) to efflux, which maintains the β-cell membrane in a hyperpolarized state. Following a rise in blood glucose, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. ATP binds to the Kir6.2 subunit, causing the K-ATP channel to close.
This compound and other sulfonylureas bypass the need for a glucose-induced rise in ATP by directly binding to the SUR1 subunit of the K-ATP channel.[2] This binding event allosterically inhibits the channel's activity, mimicking the effect of high ATP levels. The closure of the K-ATP channel prevents K+ efflux, leading to the depolarization of the β-cell membrane.
Signaling Pathway of this compound-Induced Insulin Secretion
The binding of this compound to the SUR1 subunit of the K-ATP channel initiates a well-defined signaling cascade culminating in insulin secretion.
Quantitative Data
Table 1: Comparative Binding Affinities of Sulfonylureas to SUR1
| Compound | Cell/Tissue Type | Kd / Ki (nM) | Reference |
| Glibenclamide | Rat β-cell tumor membranes | 0.3 - 5.0 | [3] |
| Gliclazide | Recombinant Kir6.2/SUR1 | 50 ± 7 | [4] |
Table 2: Comparative IC50 Values for K-ATP Channel Inhibition
| Compound | Cell/Tissue Type | IC50 (nM) | Reference |
| Glibenclamide | Rat pancreatic β-cells | ~5 | [2] |
| Gliclazide | Mouse pancreatic β-cells | 184 ± 30 |
Table 3: Comparative EC50 Values for Insulin Secretion
| Compound | Species/Cell Line | EC50 for Insulin Secretion | Reference |
| Glibenclamide | Rat islets | Not specified | |
| Gliclazide | Not specified | Not specified |
Note: The absence of specific EC50 values for insulin secretion for these compounds in the immediate search results highlights the variability in experimental conditions and reporting in the literature.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of sulfonylureas like this compound.
Electrophysiological Analysis of K-ATP Channel Inhibition using Patch-Clamp
This protocol is adapted for studying the effect of this compound on K-ATP channels in a pancreatic β-cell line (e.g., INS-1 or MIN6).
-
Cell Line: INS-1 or MIN6 cells.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 3 glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 0.1 Mg-ATP (to maintain basal channel activity) (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: 10 mM in DMSO, serially diluted to final concentrations in the extracellular solution.
-
Patch-clamp rig: Microscope, amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries: For pulling micropipettes.
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Micropipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a single cell with the micropipette containing the intracellular solution and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Recording:
-
Clamp the membrane potential at -70 mV.
-
Record baseline K-ATP currents. To activate K-ATP channels, the intracellular solution contains a low concentration of ATP.
-
Perfuse the recording chamber with the extracellular solution containing increasing concentrations of this compound.
-
Record the steady-state current at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the K-ATP current at each this compound concentration.
-
Normalize the current to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the amount of insulin secreted from isolated pancreatic islets in response to glucose and this compound.
-
Krebs-Ringer Bicarbonate (KRB) Buffer: Supplemented with HEPES and bovine serum albumin (BSA).
-
Low Glucose KRB: KRB buffer containing 2.8 mM glucose.
-
High Glucose KRB: KRB buffer containing 16.7 mM glucose.
-
This compound Stock Solution: 10 mM in DMSO.
-
Isolated Pancreatic Islets: From mouse or rat.
-
ELISA or RIA kit: For insulin quantification.
-
Islet Preparation: Isolate pancreatic islets using collagenase digestion and Ficoll gradient separation. Culture the islets overnight to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and place them in a multi-well plate. Pre-incubate the islets in low glucose KRB for 1-2 hours at 37°C to allow them to equilibrate to a basal state.
-
Stimulation:
-
Remove the pre-incubation buffer and add fresh KRB buffer with the following conditions (in triplicate):
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
Low glucose + desired concentration of this compound
-
High glucose + desired concentration of this compound
-
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the insulin secretion to the number of islets or total protein content.
-
Calculate the fold-change in insulin secretion for each condition relative to the low glucose control.
-
To determine the EC50, perform a dose-response experiment with varying concentrations of this compound in the presence of a sub-stimulatory glucose concentration.
-
Conclusion
This compound, as a second-generation sulfonylurea, stimulates insulin secretion through a well-established mechanism involving the inhibition of the K-ATP channel in pancreatic β-cells. By binding to the SUR1 subunit, it triggers a signaling cascade that results in membrane depolarization, calcium influx, and the exocytosis of insulin. While specific quantitative data on the binding affinity and inhibitory potency of this compound are not as extensively documented as for other sulfonylureas like glibenclamide and gliclazide, the provided comparative data and detailed experimental protocols offer a robust framework for its further investigation and characterization. The methodologies outlined in this guide are fundamental for researchers and drug development professionals working to understand and modulate β-cell function for the treatment of metabolic diseases.
References
- 1. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 2. Metabolic inhibition impairs ATP-sensitive K+ channel block by sulfonylurea in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining a binding pocket for sulfonylureas in ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential sensitivity of beta-cell and extrapancreatic K(ATP) channels to gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Glyhexamide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Glyhexamide, a sulfonylurea compound with hypoglycemic properties. The information presented herein is intended for research and development purposes, offering a detailed examination of the synthetic pathway, experimental protocols, and relevant chemical data.
Overview of this compound and its Synthesis
This compound, chemically known as 1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea, is a member of the sulfonylurea class of compounds. These compounds are of significant interest in medicinal chemistry due to their biological activities. The core synthetic strategy for this compound, like other sulfonylureas, involves the formation of a urea linkage between a sulfonamide and an isocyanate derivative.
The primary synthesis pathway for this compound is a direct and efficient one-step reaction. This involves the condensation of 2,3-dihydro-1H-indene-5-sulfonamide with cyclohexyl isocyanate. This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.
Synthesis Pathway
The synthesis of this compound proceeds through the nucleophilic addition of the sulfonamide nitrogen of 2,3-dihydro-1H-indene-5-sulfonamide to the electrophilic carbonyl carbon of cyclohexyl isocyanate.
Caption: General synthesis pathway for this compound.
Experimental Protocols
The following experimental protocol is based on established methods for the synthesis of sulfonylureas and is detailed in U.S. Patent 3,654,357.
Synthesis of 1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea (this compound)
Materials:
-
2,3-dihydro-1H-indene-5-sulfonamide
-
Cyclohexyl isocyanate
-
Acetone (anhydrous)
-
Triethylamine (optional, as a basic catalyst)
Procedure:
-
A solution of 2,3-dihydro-1H-indene-5-sulfonamide (19.7 g, 0.1 mole) in 200 ml of dry acetone is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser.
-
To this stirred solution, cyclohexyl isocyanate (12.5 g, 0.1 mole) is added dropwise at room temperature. A slight exothermic reaction may be observed.
-
(Optional) A catalytic amount of triethylamine (e.g., 0.5 ml) can be added to the reaction mixture to facilitate the reaction.
-
The reaction mixture is then stirred at room temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure to yield a solid residue.
-
The crude product is then recrystallized from a suitable solvent, such as aqueous ethanol or isopropanol, to afford pure this compound.
-
The purified product is dried under vacuum.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₂N₂O₃S |
| Molecular Weight | 322.42 g/mol |
| Melting Point | 153-155 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in acetone, DMSO, and ethanol. Sparingly soluble in water. |
| Typical Yield | > 80% (based on similar reactions) |
Characterization Data
Comprehensive characterization is crucial for confirming the identity and purity of the synthesized this compound. Below are the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the indane ring system, the cyclohexyl group, and the urea and sulfonamide protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the different carbon environments within the this compound molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching (urea) | 3300 - 3500 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=O stretching (urea) | 1630 - 1680 |
| S=O stretching (sulfonamide) | 1330 - 1370 and 1140 - 1180 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of this compound. The molecular ion peak (M+) is expected to be observed at m/z 322.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound for research purposes.
Caption: Workflow for this compound synthesis and analysis.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound for research applications. By following the outlined experimental protocols and utilizing the provided characterization data, researchers can reliably produce and verify this compound for their studies in medicinal chemistry and drug development. Adherence to standard laboratory safety practices is paramount during all experimental procedures.
The Pharmacological Profile of Glyhexamide: An Inquiry into a Data-Deficient Compound
Despite a comprehensive search of scientific literature and patent databases, a detailed pharmacological profile of the hypoglycemic agent Glyhexamide remains elusive. Publicly available information is scarce, preventing the creation of an in-depth technical guide as requested. This report summarizes the limited existing data and highlights the significant information gaps regarding this particular chemical entity.
This compound is identified as a hypoglycemic agent and a member of the indane class of compounds. It has also been referred to as a cyclic sulfonylurea. Its primary indicated use is as a hypoglycemic agent in adult diabetics.
Summary of Available Information:
| Property | Description |
| Chemical Class | Indane; Cyclic Sulfonylurea |
| Primary Pharmacological Action | Hypoglycemic |
| Indicated Use | Treatment of adult-onset diabetes |
Gaps in the Pharmacological Profile:
A thorough investigation into the pharmacological properties of this compound revealed a significant lack of publicly accessible data. Key areas where information is not available include:
-
Quantitative Pharmacological Data: No data on binding affinities, IC50/EC50 values, or other quantitative measures of potency and efficacy could be located.
-
Mechanism of Action: While categorized as a sulfonylurea, which typically act on pancreatic beta-cells to stimulate insulin secretion, the specific molecular targets and signaling pathways for this compound are not detailed in the available literature.
-
Pharmacokinetics (ADME): There is no available information regarding the absorption, distribution, metabolism, and excretion of this compound in preclinical or clinical studies.
-
Clinical Trials: No registered clinical trials or published results of clinical studies specifically investigating the safety and efficacy of this compound were found.
-
Experimental Protocols: Detailed methodologies for any preclinical or clinical experiments involving this compound are not published.
-
Synthesis and Structure-Activity Relationships: While its basic structure is known, detailed synthetic routes and structure-activity relationship (SAR) studies are not publicly documented.
Postulated Mechanism of Action (Based on Chemical Class):
Given its classification as a sulfonylurea, it can be hypothesized that this compound's mechanism of action is similar to other drugs in this class. This would involve the following signaling pathway:
Caption: Hypothesized signaling pathway for this compound based on its sulfonylurea classification.
It is critical to note that this pathway is a general representation for sulfonylureas and has not been experimentally validated for this compound specifically.
Conclusion for Researchers and Drug Development Professionals:
The profound lack of data on this compound suggests that it may be an older, less-studied, or potentially discontinued compound. For researchers and drug development professionals, this compound represents a significant unknown. Any consideration of this compound for further development would necessitate a complete de novo pharmacological evaluation, including determination of its mechanism of action, potency, selectivity, pharmacokinetics, and safety profile. The absence of a substantial body of prior work means that any new investigation would be starting from a foundational level. Without such fundamental data, it is impossible to construct the detailed technical guide or whitepaper as originally envisioned.
Unraveling the History of Glyhexamide: A Compound Lost to Scientific Record
Despite a thorough search of scientific literature and historical data, no information regarding the initial discovery, development, or experimental study of a compound named "Glyhexamide" can be found. This suggests that "this compound" may be a misnomer, a hypothetical compound, or a substance of such obscurity that it has not been documented in accessible scientific records.
Extensive database searches for "this compound" and its potential variations have yielded no results pertaining to its synthesis, mechanism of action, or any preclinical or clinical trials. Standard chemical and pharmacological repositories do not contain entries for this compound.
It is possible that the name is a neologism, an internal project name that was never publicly disclosed, or a misspelling of a different, known therapeutic agent. For instance, the field of oral hypoglycemic agents includes numerous compounds with similar-sounding names, such as the sulfonylureas (e.g., Glipizide, Gliclazide, Glimepiride) or other classes of antidiabetic drugs. However, without further clarification or an alternative name, it is impossible to provide the requested in-depth technical guide.
Researchers, scientists, and drug development professionals interested in the history of antidiabetic agents are encouraged to verify the chemical name and structure of the compound of interest. Should a different name be identified, a comprehensive technical guide detailing its discovery, development, and mechanism of action could be compiled from the available scientific literature.
The Structure-Activity Relationship of Glyhexamide: An In-depth Technical Guide
Disclaimer: Due to a scarcity of publicly available research focused specifically on the structure-activity relationship (SAR) of glyhexamide, this guide provides an in-depth analysis based on the well-established SAR of structurally related second-generation sulfonylureas. The principles and data presented are inferred from analogues and are intended to provide a robust framework for understanding the likely SAR of this compound for researchers, scientists, and drug development professionals.
Introduction to this compound and Sulfonylureas
This compound is an oral hypoglycemic agent belonging to the second generation of sulfonylurea drugs. The core function of these agents is to stimulate insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels. The general structure of a sulfonylurea consists of a central sulfonylurea moiety with two key substituents: an aromatic group (R1) and an aliphatic group (R2). In this compound, the R1 group is an indane ring, and the R2 group is a cyclohexyl moiety. The nature of these R1 and R2 substituents critically influences the potency, selectivity, and pharmacokinetic properties of the drug.
The primary molecular target of sulfonylureas is the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane. Specifically, they bind to the sulfonylurea receptor 1 (SUR1) subunit of this channel, leading to its closure.
Core Structure-Activity Relationships of Second-Generation Sulfonylureas
The hypoglycemic activity of sulfonylureas is intricately linked to the chemical nature of the R1 and R2 substituents.
The R1 Aryl Group
The R1 substituent, typically an aromatic ring, is crucial for high-affinity binding to the SUR1 receptor. For second-generation sulfonylureas, a key feature is a para-substituted phenyl ring containing a larger, more complex moiety. This is a significant departure from first-generation agents which have simpler para-substituents.
-
Essentiality of the para-substituent: A substituent at the para-position of the phenyl ring is essential for potent hypoglycemic activity.
-
Influence of complex substituents: The introduction of a larger, often acylaminoalkyl, group at the para-position dramatically increases potency. This is exemplified by glibenclamide, which is approximately 100 times more potent than first-generation drugs like tolbutamide. This larger group is thought to engage in additional binding interactions within the SUR1 binding pocket. This compound's indane group at the R1 position represents a bicyclic aromatic system that contributes to the overall lipophilicity and steric bulk, consistent with the requirements for high potency in second-generation sulfonylureas.
The R2 Aliphatic Group
The R2 substituent on the terminal nitrogen of the urea moiety significantly impacts the drug's lipophilicity and, consequently, its pharmacokinetic profile and potency.
-
Optimal Size and Lipophilicity: There is an optimal size and lipophilicity for the R2 group. N-propyl to N-hexyl groups generally confer high activity.
-
Cyclic Aliphatic Groups: Cyclic aliphatic groups, such as the cyclohexyl ring found in this compound and glibenclamide, are highly favorable for potent activity. The cyclohexyl group provides a good balance of size and lipophilicity.
-
Detrimental Substituents: Very small alkyl groups (e.g., methyl, ethyl) or very large, bulky groups (containing 12 or more carbons) lead to a significant decrease or loss of activity.
Quantitative Structure-Activity Relationship Data
The following tables summarize quantitative data from binding affinity studies on sulfonylurea analogues, illustrating the principles described above. The data is derived from competitive radioligand binding assays using [³H]glibenclamide and membranes from cells expressing different SUR subtypes. The inhibition constant (Ki) is a measure of the binding affinity, with lower values indicating higher affinity.
Table 1: Effect of R1 Substituent Modification on Binding Affinity (R2 = Cyclohexyl)
| Compound | R1 Substituent | SUR1 Ki (nM) | SUR2A Ki (nM) | SUR2B Ki (nM) | Selectivity for SUR1 (vs. SUR2A) |
| Glibenclamide | 5-chloro-2-methoxy-benzamidoethyl-phenyl | 0.3 | 150 | 90 | 500x |
| Analogue 1 | p-tolyl | 130 | >10,000 | >10,000 | >77x |
| Analogue 2 | p-chlorophenyl | 30 | 1,500 | 1,000 | 50x |
Data inferred from Schwanstecher et al. (1998). This table highlights the dramatic increase in affinity and selectivity for SUR1 when a complex para-substituent is present on the R1 phenyl ring, with the R2 group held constant as cyclohexyl.
Table 2: Effect of R2 Substituent Modification on Binding Affinity
| Compound | R1 Substituent | R2 Substituent | SUR1 Ki (nM) | SUR2A Ki (nM) | SUR2B Ki (nM) |
| Glibenclamide | 5-chloro-2-methoxy-benzamidoethyl-phenyl | Cyclohexyl | 0.3 | 150 | 90 |
| Analogue 3 | 5-chloro-2-methoxy-benzamidoethyl-phenyl | Methyl | 280 | 1,000 | 800 |
| Analogue 4 | p-tolyl | Methyl | 600 | 5,000 | 3,000 |
Data inferred from Schwanstecher et al. (1998). This table demonstrates the importance of the R2 substituent. Replacing the cyclohexyl group of glibenclamide with a much smaller methyl group results in a nearly 1000-fold decrease in affinity for the target SUR1 receptor.
Experimental Protocols
The characterization of sulfonylurea SAR relies on robust experimental assays. Below are detailed methodologies for two key experiments.
Competitive Radioligand Binding Assay for SUR1
This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) for the SUR1 receptor by measuring its ability to displace a radiolabeled ligand with known high affinity, such as [³H]glibenclamide.
4.1.1. Materials
-
Cell Membranes: Membranes prepared from cell lines stably expressing the SUR1 and Kir6.2 subunits (e.g., HEK-293 or COS-7 cells), or from insulinoma cell lines (e.g., HIT-T15) that endogenously express the K-ATP channel.
-
Radioligand: [³H]glibenclamide (specific activity ~50-80 Ci/mmol).
-
Test Compound: this compound or other sulfonylurea analogues.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Filtration Manifold and Glass Fiber Filters (e.g., Whatman GF/B).
4.1.2. Method
-
Membrane Preparation: Cells are harvested, homogenized in a hypotonic buffer, and subjected to differential centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended in binding buffer, and protein concentration is determined.
-
Assay Setup: In a 96-well plate, incubate cell membranes (20-50 µg protein) with a fixed concentration of [³H]glibenclamide (e.g., 0.5-1.0 nM).
-
Competition: Add increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) to compete for binding with the radioligand.
-
Controls:
-
Total Binding: Incubate membranes with only [³H]glibenclamide.
-
Non-specific Binding: Incubate membranes with [³H]glibenclamide and a saturating concentration of unlabeled glibenclamide (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. This separates the bound radioligand (on the filter) from the unbound.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Measurement of K-ATP Channel Activity
The patch-clamp technique is used to directly measure the effect of sulfonylureas on the ionic currents flowing through K-ATP channels in the membrane of a single pancreatic β-cell.
4.2.1. Materials
-
Cells: Primary pancreatic β-cells isolated from rodents or suitable insulin-secreting cell lines (e.g., INS-1).
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA; pH adjusted to 7.2 with KOH. ATP can be included at low concentrations (e.g., 0.1 mM) to study its interaction with the drug.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
4.2.2. Method
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a pipette puller to achieve a tip resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Plate isolated β-cells on glass coverslips for recording.
-
Seal Formation: Under microscopic observation, carefully guide the micropipette to the surface of a β-cell. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Recording Configuration:
-
Inside-Out Patch: After forming a giga-seal, retract the pipette to excise a small patch of membrane, with the intracellular face of the membrane now exposed to the bath solution. This configuration is ideal for studying the direct effects of drugs on the channel.
-
Whole-Cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell. This configuration measures the global channel activity of the cell.
-
-
Data Acquisition: Clamp the membrane potential at a fixed voltage (e.g., -70 mV) and record the K⁺ currents flowing through the K-ATP channels.
-
Drug Application: Perfuse the bath with the extracellular solution containing varying concentrations of the test sulfonylurea.
-
Data Analysis: Measure the reduction in the K-ATP current amplitude in the presence of the drug. Plot the percentage of current inhibition against the drug concentration to determine the IC50 value for channel blockade.
Visualizing Key Pathways and Relationships
Signaling Pathway of Sulfonylurea-Induced Insulin Secretion
The following diagram illustrates the molecular cascade initiated by sulfonylurea binding to the SUR1 receptor in a pancreatic β-cell.
Caption: Mechanism of sulfonylurea-stimulated insulin secretion.
Logical Flow of Sulfonylurea Structure-Activity Relationships
This diagram summarizes the logical connections between the structural components of a sulfonylurea and its biological activity.
Caption: Key SAR determinants for potent sulfonylurea activity.
Conclusion
The structure-activity relationship of second-generation sulfonylureas is well-defined, providing a strong basis for understanding the properties of this compound. Potent hypoglycemic activity is achieved through a combination of a large, complex para-substituent on the R1 aryl ring and an optimally sized, lipophilic R2 aliphatic group, such as the cyclohexyl moiety. The indane R1 group and cyclohexyl R2 group of this compound fit this profile for a potent second-generation sulfonylurea. Further research specifically elucidating the quantitative SAR and clinical pharmacology of this compound would be beneficial for a more complete understanding and to guide the development of future antidiabetic agents.
An In-depth Technical Guide to the Chemical Properties of Glyhexamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyhexamide, a member of the sulfonylurea class of compounds, is recognized for its potential as an oral hypoglycemic agent. Like other second-generation sulfonylureas, its primary mechanism of action involves stimulating insulin secretion from the pancreatic β-cells, a critical process in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, and relevant experimental protocols to support further research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| IUPAC Name | 1-Cyclohexyl-3-(indan-5-ylsulfonyl)urea | |
| CAS Number | 451-71-8 | [1] |
| Chemical Formula | C₁₆H₂₂N₂O₃S | [1] |
| Molecular Weight | 322.43 g/mol | [1] |
| Melting Point | 153-155 °C | [1] |
| Boiling Point | Data not available | |
| Flash Point | Data not available | |
| Density | 1.3 g/cm³ | [1] |
| pKa (Predicted) | 5.28 ± 0.20 | |
| LogP (Octanol-Water Partition Coefficient) | Data not available | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Quantitative data in water, ethanol, and other common solvents are not readily available in the literature. |
Mechanism of Action: Signaling Pathway
This compound exerts its hypoglycemic effect by modulating the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This interaction initiates a cascade of events leading to insulin exocytosis.
Signaling Pathway of this compound in Pancreatic β-Cells
The binding of this compound to the Sulfonylurea Receptor 1 (SUR1) subunit of the KATP channel leads to the closure of the channel. This inhibition of potassium ion efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium ions. The subsequent rise in intracellular calcium concentration triggers the fusion of insulin-containing secretory vesicles with the plasma membrane and the subsequent exocytosis of insulin into the bloodstream.
Experimental Protocols
Detailed experimental protocols are crucial for the consistent and reproducible investigation of this compound's properties and biological activity.
Synthesis of this compound (Conceptual)
Conceptual Synthesis Workflow
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the quantification of sulfonylureas in biological matrices can be adapted for this compound.
General HPLC Workflow for Sulfonylurea Analysis
Methodology:
-
Sample Preparation: To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Transfer the supernatant and filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a suitable gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 230 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations.
In Vitro Insulin Secretion Assay
The biological activity of this compound can be assessed by measuring its ability to stimulate insulin secretion from pancreatic islet cells.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse) by collagenase digestion.
-
Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.
-
Pre-incubation: Pre-incubate the islets in a Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Incubate the islets with KRBB containing a low glucose concentration (2.8 mM) and varying concentrations of this compound for a defined period (e.g., 1 hour). A positive control with a high glucose concentration (e.g., 16.7 mM) and a negative control with low glucose alone should be included.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Express the results as the amount of insulin secreted per islet or normalized to the total insulin content of the islets.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Specific ADME and pharmacokinetic data for this compound are not extensively reported in the public domain. However, based on its classification as a sulfonylurea, a general profile can be inferred.
-
Absorption: Sulfonylureas are generally well-absorbed after oral administration.
-
Distribution: They are typically highly bound to plasma proteins, primarily albumin.
-
Metabolism: Metabolism is expected to occur in the liver, primarily through oxidation by cytochrome P450 enzymes. The indane and cyclohexyl moieties are likely sites for hydroxylation.
-
Excretion: The metabolites are primarily excreted in the urine.
Logical Relationship of ADME Processes
Clinical Information
There is a lack of publicly available data from clinical trials specifically investigating this compound for the treatment of type 2 diabetes. Further research would be required to establish its clinical efficacy and safety profile in humans.
Conclusion
This compound presents a chemical scaffold with the potential for hypoglycemic activity, consistent with its classification as a sulfonylurea. This guide has summarized its known chemical properties and provided a framework for its further investigation through detailed experimental protocols and a deeper understanding of its mechanism of action. The significant gaps in the available data, particularly regarding its physicochemical properties, ADME profile, and clinical performance, highlight the need for further dedicated research to fully characterize this compound for its potential therapeutic applications.
References
Glyhexamide Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyhexamide is a first-generation sulfonylurea drug that has been used as a hypoglycemic agent in the management of type 2 diabetes. Like other drugs in its class, its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This guide provides a comprehensive overview of the methodologies and data crucial for the identification and validation of this compound's molecular targets. Given the limited specific data on this compound, this document leverages comparative data from other well-studied sulfonylureas to illustrate key concepts and experimental approaches.
Core Concepts in this compound Target Identification
The primary molecular target of sulfonylurea drugs, including this compound, is the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. The identification and validation of this target, as well as potential off-targets, are critical for understanding the drug's efficacy and safety profile.
The K-ATP Channel Signaling Pathway
The canonical signaling pathway for sulfonylureas is initiated by their binding to the SUR1 subunit of the K-ATP channel. This interaction leads to the closure of the channel, causing membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.
Caption: Signaling pathway of this compound-induced insulin secretion.
Target Identification Methodologies
A variety of experimental techniques can be employed to identify and characterize the molecular targets of small molecules like this compound.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to quantify the interaction between a ligand (drug) and its receptor. In the context of this compound, these assays are used to determine its binding affinity for the SUR1.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Isolate pancreatic islets or use a β-cell line (e.g., MIN6, INS-1).
-
Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled sulfonylurea (e.g., [³H]glibenclamide) and varying concentrations of unlabeled this compound.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ (concentration of this compound that inhibits 50% of radioligand binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Affinity Chromatography and Mass Spectrometry
Affinity chromatography coupled with mass spectrometry is a powerful approach for identifying protein targets of a drug from a complex biological sample.
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a this compound analog with a linker arm and an affinity tag (e.g., biotin).
-
Matrix Preparation: Covalently couple the this compound analog to a solid support matrix (e.g., sepharose beads).
-
Protein Extraction: Prepare a protein lysate from pancreatic β-cells or relevant tissue.
-
Affinity Purification:
-
Incubate the protein lysate with the this compound-coupled beads to allow for binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a high concentration of free this compound or by changing the buffer conditions (e.g., pH, ionic strength).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify drug-target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact pancreatic β-cells with either this compound or a vehicle control.
-
Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection:
-
Quantify the amount of the target protein (e.g., SUR1) remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
Target Validation
Once a potential target is identified, its role in the drug's mechanism of action must be validated.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This functional assay is crucial for validating that the interaction of this compound with its target leads to a physiological response, i.e., insulin secretion.
Experimental Protocol: GSIS Assay
-
Cell Culture: Culture pancreatic β-cells (e.g., MIN6 or INS-1) in appropriate conditions.
-
Pre-incubation: Starve the cells in a low-glucose buffer to establish a basal level of insulin secretion.
-
Stimulation: Incubate the cells with low and high concentrations of glucose in the presence and absence of varying concentrations of this compound.
-
Sample Collection: Collect the supernatant to measure secreted insulin and lyse the cells to measure total insulin content.
-
Insulin Quantification: Measure insulin concentrations using an ELISA or radioimmunoassay.
-
Data Analysis: Normalize secreted insulin to the total insulin content. Plot insulin secretion against the concentration of this compound to determine the EC₅₀ (effective concentration for 50% of maximal response).
Electrophysiology
Patch-clamp electrophysiology can be used to directly measure the effect of this compound on the activity of the K-ATP channel.
Quantitative Data for Sulfonylureas
While specific quantitative data for this compound is limited, data from other sulfonylureas provide a valuable comparative framework.
Table 1: Binding Affinities (Ki) of Sulfonylureas for SUR1
| Sulfonylurea | Ki (nM) | Reference Compound |
| Glibenclamide | 0.5 - 5 | [³H]Glibenclamide |
| Glipizide | 10 - 50 | [³H]Glibenclamide |
| Gliclazide | 50 - 200 | [³H]Glibenclamide |
| Tolbutamide | 1000 - 5000 | [³H]Glibenclamide |
Table 2: Potency (IC₅₀/EC₅₀) of Sulfonylureas on K-ATP Channels and Insulin Secretion
| Sulfonylurea | K-ATP Channel Inhibition (IC₅₀, nM) | Insulin Secretion (EC₅₀, nM) |
| Glibenclamide | 1 - 10 | 1 - 10 |
| Glipizide | 10 - 100 | 10 - 100 |
| Gliclazide | 100 - 500 | 100 - 1000 |
| Tolbutamide | >1000 | >1000 |
Off-Target Identification
Identifying off-target interactions is crucial for understanding the full pharmacological profile of a drug and predicting potential side effects.
Proteomics-Based Approaches
Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to identify proteins whose abundance or post-translational modification state changes upon this compound treatment, suggesting potential off-target interactions.
The Molecular Pharmacology of Glyhexamide: A Technical Guide to its Interaction with Beta-Cell Potassium Channels
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the action of glyhexamide, a second-generation sulfonylurea, on ATP-sensitive potassium (KATP) channels in pancreatic beta-cells. This document is intended for researchers, scientists, and drug development professionals engaged in diabetes research and the development of novel therapeutics.
Introduction
This compound, also known as glibenclamide or glyburide, is a potent oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1] Its primary therapeutic effect is the stimulation of insulin secretion from pancreatic beta-cells.[2] This is achieved through its specific interaction with and inhibition of the ATP-sensitive potassium (KATP) channels, which are crucial regulators of beta-cell membrane potential and insulin release.[3][4] Understanding the precise molecular interactions between this compound and the KATP channel is fundamental for the development of more targeted and effective anti-diabetic drugs.
The pancreatic beta-cell KATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[5] The SUR1 subunit, a member of the ATP-binding cassette (ABC) transporter family, serves as the binding site for sulfonylureas like this compound.
Mechanism of Action
Under basal glucose conditions, KATP channels in pancreatic beta-cells are open, allowing potassium ion efflux and maintaining a hyperpolarized membrane potential, which prevents insulin secretion. Following a rise in blood glucose, cellular metabolism increases the intracellular ATP/ADP ratio. ATP binds to the Kir6.2 subunit, leading to channel closure. This inhibition of the outward potassium current causes depolarization of the beta-cell membrane.
The membrane depolarization, in turn, activates voltage-dependent calcium channels, leading to an influx of calcium ions. The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules. This compound mimics the effect of elevated ATP by binding to the SUR1 subunit and allosterically inhibiting the KATP channel, thereby inducing insulin secretion irrespective of the ambient glucose concentration.
Signaling Pathway of this compound-Induced Insulin Secretion
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory effect of this compound on KATP channels is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify its potency. This compound exhibits high affinity for the beta-cell KATP channel (SUR1-containing), with significantly lower affinity for KATP channels in other tissues, such as cardiac and smooth muscle, which are composed of different SUR subunits (SUR2A and SUR2B).
| Drug | Cell Type/Expression System | KATP Subunits | IC50 / Ki | Reference |
| Glibenclamide | HIT-T15 cells (pancreatic β-cell line) | Kir6.2/SUR1 | 0.03 µM | |
| Glibenclamide | Rat Pancreatic Beta Cells (Gly1 subpopulation) | Kir6.2/SUR1 | 2.8 ± 0.3 nM | |
| Glibenclamide | Rat Pancreatic Beta Cells (Gly2 subpopulation) | Kir6.2/SUR1 | 1.3 ± 0.3 nM | |
| Glibenclamide | Rat Cardiomyocytes | Kir6.2/SUR2A | 0.01 µM | |
| Glibenclamide | Rat Vascular Smooth Muscle Cells | Kir6.2/SUR2B | 0.09 µM | |
| Gliclazide | Mouse Pancreatic Beta Cells | Kir6.2/SUR1 | 184 ± 30 nM | |
| Gliclazide | Rat Heart Myocytes | Kir6.2/SUR2A | 19.5 ± 5.4 µM | |
| Gliclazide | Rat Arterial Smooth Muscle Cells | Kir6.2/SUR2B | 37.9 ± 1.0 µM | |
| Gliquidone | HIT-T15 cells (pancreatic β-cell line) | Kir6.2/SUR1 | 0.45 µM | |
| Gliquidone | Rat Cardiomyocytes | Kir6.2/SUR2A | 119.1 µM | |
| Gliquidone | Rat Vascular Smooth Muscle Cells | Kir6.2/SUR2B | 149.7 µM |
Experimental Protocols
The electrophysiological effects of this compound on KATP channels are primarily investigated using the patch-clamp technique. This method allows for the direct measurement of ion channel activity in live cells or excised membrane patches.
Whole-Cell Patch-Clamp Recording
This configuration is used to measure the macroscopic KATP current from an entire cell and its inhibition by this compound.
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 MgATP (or varying concentrations to study ATP-dependence). Adjust pH to 7.2 with KOH.
Procedure:
-
Culture beta-cells on glass coverslips to allow for easy isolation of single cells.
-
Place a coverslip in the recording chamber on a microscope stage and perfuse with the extracellular solution.
-
Pull a borosilicate glass micropipette to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Mount the filled micropipette on a micromanipulator and apply positive pressure.
-
Approach a target cell and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.
-
Clamp the cell membrane potential at a desired voltage (e.g., -70 mV) and record baseline KATP currents.
-
Apply this compound at various concentrations to the bath solution and record the resulting inhibition of the KATP current.
Inside-Out Patch-Clamp Recording
This technique allows for the study of single KATP channel activity and the direct application of substances to the intracellular face of the channel.
Solutions:
-
Pipette Solution (in mM): 140 KCl, 1.0 MgCl₂, 2.0 CaCl₂, 5 HEPES (pH 7.4).
-
Bath (Intracellular) Solution (in mM): 70 K₂SO₄, 2.0 MgCl₂, 0.1 CaCl₂, 1.1 EGTA, 0.2 GTP, 5 HEPES (pH 7.4). Varying concentrations of ATP and ADP can be added to this solution.
Procedure:
-
Follow steps 1-5 of the whole-cell protocol to form a GΩ seal.
-
Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.
-
Clamp the membrane potential at a desired voltage (e.g., -60 mV).
-
Record baseline single-channel currents in a solution with low ATP to maximize channel opening.
-
Apply this compound directly to the bath solution to expose the intracellular face of the ion channel to the drug.
-
Record single-channel currents in the presence of this compound to determine its effect on channel open probability and conductance.
Experimental Workflow for Patch-Clamp Analysis
References
- 1. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells | PLOS Medicine [journals.plos.org]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
Beyond the Pancreas: An In-depth Technical Guide to the Molecular Targets of Glyhexamide Beyond the Sulfonylurea Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyhexamide, a first-generation sulfonylurea, has long been characterized by its primary mechanism of action: the inhibition of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells through its interaction with the sulfonylurea receptor 1 (SUR1) subunit. This action potently stimulates insulin secretion. However, a growing body of evidence suggests that the pharmacological profile of sulfonylureas extends beyond this singular target. This technical guide synthesizes the current understanding of the molecular interactions of this compound and related sulfonylureas with targets other than SUR1, providing a comprehensive resource for researchers exploring the polypharmacology, off-target effects, and potential for repurposing this class of drugs. This document details potential non-SUR molecular targets, summarizes available quantitative data, outlines key experimental protocols for their investigation, and visualizes the associated signaling pathways.
Introduction: The Expanding Target Landscape of Sulfonylureas
The therapeutic efficacy of sulfonylureas in type 2 diabetes is well-established and primarily attributed to their high-affinity binding to the SUR1 subunit of the pancreatic KATP channel. This interaction leads to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis. While this remains the cornerstone of their mechanism, clinical observations of side effects such as hypoglycemia and cardiovascular events, along with preclinical research, point towards a more complex pharmacology involving interactions with other molecular targets. Understanding these "off-target" interactions is crucial for a complete safety and efficacy profile and may open new avenues for therapeutic development. This guide focuses on collating the evidence for these non-SUR1 targets, with a specific focus on this compound where data is available, and more broadly on first-generation sulfonylureas to infer potential interactions.
Potential Molecular Targets of this compound Beyond SUR1
While direct evidence for this compound is limited, studies on other sulfonylureas, particularly those of the first and second generations, have identified several potential non-SUR1 molecular targets. These can be broadly categorized as other ion channels and ATP-binding cassette (ABC) transporters.
Ion Channels
Accumulated evidence reveals that multiple ion channels, in addition to the pancreatic KATP channel, can be modulated by sulfonylureas.[1]
-
Voltage-Gated Potassium (Kv) Channels: Several studies have indicated that sulfonylureas can directly inhibit various Kv channels.[1][2] This inhibition can lead to membrane depolarization in different cell types, potentially contributing to both therapeutic and adverse effects. For instance, the inhibition of Kv currents in pancreatic β-cells by some sulfonylureas can act synergistically with KATP channel blockade to enhance insulin secretion.[2]
-
Transient Receptor Potential (TRP) Channels: TRP channels are a diverse family of non-selective cation channels involved in various sensory processes. Some evidence suggests that sulfonylureas may modulate the activity of certain TRP channels, although the physiological relevance of these interactions is still under investigation.[2]
-
Cardiac KATP Channels (Kir6.2/SUR2A): The KATP channels in the heart are composed of the Kir6.2 pore-forming subunit and the SUR2A regulatory subunit. While structurally related to SUR1, SUR2A exhibits different pharmacological sensitivities to sulfonylureas. Some sulfonylureas can inhibit cardiac KATP channels, which has been a topic of interest regarding the cardiovascular safety profile of this drug class.
-
Smooth Muscle KATP Channels (Kir6.2/SUR2B): Found in vascular smooth muscle, these channels are also targets for some sulfonylureas. Their modulation can affect vascular tone.
ATP-Binding Cassette (ABC) Transporters
The SUR subunits themselves are members of the ABC transporter superfamily. It is therefore plausible that sulfonylureas interact with other members of this family.
-
P-glycoprotein (P-gp/ABCB1): P-glycoprotein is a well-known multidrug efflux transporter. Studies have shown that some sulfonylureas, such as glibenclamide, can interact with and be transported by P-gp. This interaction could have implications for drug-drug interactions and the pharmacokinetics of both the sulfonylurea and co-administered P-gp substrates.
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Similar to P-gp, MRP1 is another ABC transporter involved in multidrug resistance. Glibenclamide has been demonstrated to inhibit the activity of MRP1, suggesting a broader interaction of sulfonylureas with ABC transporters.
Quantitative Data on Sulfonylurea Interactions with Non-SUR1 Targets
Direct quantitative binding or inhibitory data for this compound on non-SUR1 targets is scarce in the readily available literature. The following table summarizes data for other sulfonylureas to provide a comparative context.
| Compound | Target | Parameter | Value | Cell Type/System | Reference(s) |
| Glibenclamide | P-glycoprotein (ABCB1) | ATPase Activity Stimulation | Max. at ~100 µM | P-gp-containing vesicles | |
| Tolbutamide | P-glycoprotein (ABCB1) | ATPase Activity Stimulation | Lower affinity than glibenclamide | P-gp-containing vesicles | |
| Glibenclamide | MRP1 (ABCC1) | Inhibition of Calcein Efflux | Dose-dependent | MRP1-overexpressing lung tumor cells | |
| Glyburide | Kv Channels | Current Inhibition | Concentration-dependent | Rat pancreatic β-cells |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The interaction of sulfonylureas with non-SUR1 targets can modulate various signaling pathways. The diagrams below, generated using the Graphviz DOT language, illustrate these potential pathways.
Caption: Potential off-target signaling pathways of this compound.
Experimental Workflows
Investigating the interaction of this compound with non-SUR1 targets requires specific experimental approaches. The following workflows are commonly employed.
Caption: Common experimental workflows for studying drug-ion channel/transporter interactions.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited or relevant to the investigation of this compound's non-SUR1 molecular targets.
Patch-Clamp Electrophysiology for Ion Channel Modulation
This protocol is designed to assess the direct effect of this compound on the activity of ion channels such as Kv or TRP channels expressed in a heterologous system (e.g., HEK293 cells) or in primary cells.
-
Cell Preparation: Culture cells transfected with the ion channel of interest. For recording, plate cells on glass coverslips.
-
Recording Solutions:
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP, pH 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on an inverted microscope.
-
Use a glass micropipette filled with intracellular solution to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -80 mV).
-
Apply voltage steps or ramps to elicit ion currents through the channel of interest.
-
Establish a stable baseline current recording.
-
Perfuse the recording chamber with extracellular solution containing various concentrations of this compound.
-
Record the changes in current amplitude and kinetics in the presence of the drug.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after drug application.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
ATPase Activity Assay for ABC Transporter Interaction
This protocol measures the effect of this compound on the ATP hydrolysis activity of an ABC transporter, such as P-glycoprotein, which is indicative of a direct interaction.
-
Materials:
-
Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., Sf9 insect cells).
-
Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA, pH 7.4).
-
ATP solution.
-
This compound solutions at various concentrations.
-
Reagents for detecting inorganic phosphate (e.g., malachite green-based colorimetric assay).
-
-
Procedure:
-
Pre-incubate the membrane vesicles with varying concentrations of this compound in the assay buffer at 37°C.
-
Initiate the ATPase reaction by adding a defined concentration of MgATP.
-
Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate released using a colorimetric method.
-
-
Data Analysis:
-
Subtract the amount of phosphate released in the absence of the transporter (basal ATPase activity) to determine the transporter-specific ATPase activity.
-
Plot the ATPase activity as a function of this compound concentration to determine if the drug stimulates or inhibits ATP hydrolysis.
-
Fit the data to an appropriate kinetic model to determine parameters such as the concentration for half-maximal stimulation (Kact) or inhibition (IC50).
-
Conclusion and Future Directions
While the primary therapeutic action of this compound is unequivocally linked to its inhibition of the pancreatic SUR1-containing KATP channels, this technical guide highlights the emerging understanding that its molecular interactions are more promiscuous. The potential for this compound and other sulfonylureas to modulate other ion channels, such as Kv and TRP channels, and to interact with other ABC transporters like P-glycoprotein and MRP1, presents a more nuanced pharmacological profile.
For researchers and drug development professionals, these findings underscore the importance of comprehensive target profiling, even for well-established drugs. The methodologies outlined here provide a framework for the systematic investigation of these non-canonical targets for this compound. Future research should focus on:
-
Systematic Screening: Employing modern screening platforms, such as large-scale electrophysiology or chemoproteomics, to identify the full spectrum of this compound's molecular targets.
-
Quantitative Characterization: Obtaining precise binding affinities and functional potencies of this compound for these identified non-SUR1 targets.
-
Physiological and Clinical Relevance: Elucidating the contribution of these off-target interactions to both the therapeutic effects and the adverse event profile of this compound in preclinical models and ultimately in clinical settings.
A deeper understanding of the molecular targets of this compound beyond the sulfonylurea receptor will not only refine our knowledge of this classic antidiabetic agent but may also unlock new therapeutic opportunities and inform the development of safer, more selective drugs in the future.
References
A Technical Guide to CRISPR-Cas9 for Drug Target Identification and Validation
The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and its associated protein 9 (Cas9) has instigated a paradigm shift in genetic engineering, offering unprecedented precision and efficiency in genome manipulation.[1] Originally identified as an adaptive immune mechanism in bacteria, the CRISPR-Cas9 system has been repurposed into a powerful tool with vast applications in drug discovery, from target identification and validation to the development of novel cell-based therapies.[1][2] This guide provides an in-depth overview of the core CRISPR-Cas9 methodology, its applications in pharmaceutical research, and detailed protocols for its use in identifying and validating novel drug targets.
The Core CRISPR-Cas9 Gene Editing Mechanism
The utility of the CRISPR-Cas9 system is rooted in its elegant simplicity, comprising two essential components: the Cas9 nuclease, an enzyme that cuts DNA, and a single-guide RNA (sgRNA) that directs the enzyme to a specific genomic locus.[1] The sgRNA contains a user-defined 20-nucleotide spacer sequence that is complementary to the target DNA.[1] For Cas9 to bind and cleave the DNA, the target sequence must be immediately followed by a short DNA sequence known as a Protospacer Adjacent Motif (PAM). Following the Cas9-induced double-strand break (DSB), the cell's natural DNA repair mechanisms take over. The error-prone non-homologous end joining (NHEJ) pathway often results in small insertions or deletions (indels) that can cause frameshift mutations, leading to a functional gene knockout.
Application in Drug Discovery: Target Identification
CRISPR-Cas9 technology has revolutionized the identification of novel drug targets through genome-wide functional screening. These screens allow for the systematic knockout or modulation of thousands of genes to identify those that influence a specific phenotype, such as cell viability in the presence of a drug.
CRISPR Screening Approaches:
-
Loss-of-Function (LoF) Screens: The most common type, these screens use standard CRISPR-Cas9 to create gene knockouts. They are powerful for identifying genes essential for cell survival or genes that, when knocked out, confer resistance to a drug.
-
Gain-of-Function (GoF) Screens: These screens employ a catalytically inactive Cas9 (dCas9) fused to a transcriptional activator (CRISPRa). This approach allows for the targeted activation of gene expression to identify genes that, when overexpressed, drive a particular phenotype.
-
Interference Screens (CRISPRi): Similar to CRISPRa, these screens use dCas9 fused to a transcriptional repressor to downregulate gene expression, providing an alternative to RNAi with potentially higher specificity.
These screening methodologies can be performed in two main formats: pooled and arrayed. Pooled screens involve transducing a single population of cells with a lentiviral library containing thousands of different sgRNAs, while arrayed screens are performed in multi-well plates with each well containing a single genetic perturbation.
Data Presentation: CRISPR Libraries and Screening Formats
The success of a CRISPR screen is highly dependent on the design of the sgRNA library and the choice of screening format. A variety of pre-designed libraries are commercially available to target specific gene families or the entire genome.
Table 1: Comparison of Common CRISPR Library Types
| Library Type | Description | Typical Gene Count | Typical sgRNA Count | Cat. No. (Example) |
| Whole Genome | Designed for genome-wide screens to identify novel targets in biological pathways and disease development. | ~18,000 - 20,000 | ~70,000 - 80,000 | A31949 |
| Druggable Genome | Focuses on identifying potential therapeutic targets involved in disease progression. | ~10,000 | ~40,000 | Inquire |
| Kinase | Targets kinases, a key class of drug targets involved in many signaling cascades. | ~800 | ~3,200 | A42234 |
| GPCR | Targets G protein-coupled receptors, one of the most druggable gene classes. | ~450 | ~1,800 | A42282 |
| Cancer Biology | Focuses on common genes implicated in cancer development and progression. | ~500 | ~2,000 | A42268 |
Table 2: Comparison of Pooled vs. Arrayed Screening Formats
| Feature | Pooled Screening | Arrayed Screening |
| Format | Single population of cells with mixed sgRNAs. | One sgRNA/gene target per well in multi-well plates. |
| Throughput | Very High (up to whole genome). | High, but lower than pooled. |
| Readout | Next-Generation Sequencing (NGS) of sgRNA abundance. | Image-based, flow cytometry, or other well-specific assays. |
| Advantages | Unbiased discovery, lower cost for large scale, simple initial setup. | Richer phenotypic readouts, less complex deconvolution. |
| Disadvantages | Limited to simple readouts (e.g., survival), complex data analysis. | Higher cost and infrastructure requirements, lower scale. |
| Best For | Identifying genes related to survival, proliferation, or drug resistance. | Detailed phenotypic analysis, linking specific genes to complex cellular changes. |
Experimental Protocols
Detailed and robust protocols are critical for the successful application of CRISPR-Cas9 technology. Below are methodologies for a pooled knockout screen and for the assessment of off-target effects.
This protocol outlines the key steps for identifying genes that confer resistance to a cytotoxic compound.
-
Cell Line Preparation:
-
Select a cancer cell line (e.g., A375 melanoma) that stably expresses the Cas9 nuclease.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2) and ensure they are in the logarithmic growth phase before transduction.
-
-
Lentiviral Transduction:
-
Infect the Cas9-expressing cells with a pooled sgRNA lentiviral library (e.g., GeCKOv2) at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive only a single sgRNA integration.
-
Perform the transduction at a scale that maintains a high representation of the library (e.g., 300-500 cells per sgRNA).
-
-
Antibiotic Selection & Baseline Collection:
-
Two days post-transduction, apply antibiotic selection (e.g., puromycin) to eliminate non-transduced cells.
-
After selection is complete, expand the cell population. Harvest a portion of the cells as the baseline (T=0) reference pellet.
-
-
Drug Treatment:
-
Split the remaining cells into two populations: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with the cytotoxic drug at a concentration of IC50-IC80).
-
Culture the cells for a defined period, typically 14-21 days or until a significant depletion is observed in the control population.
-
-
Genomic DNA Extraction and sgRNA Amplification:
-
Harvest cells from both control and treatment arms.
-
Extract high-quality genomic DNA from the cell pellets.
-
Use two-step PCR to amplify the integrated sgRNA sequences from the genomic DNA. The first PCR enriches for the sgRNA cassette, and the second adds sequencing adapters and indexes.
-
-
Next-Generation Sequencing (NGS) and Data Analysis:
-
Sequence the purified PCR amplicons on a high-throughput sequencing platform (e.g., Illumina NextSeq).
-
Align sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.
-
Use software like MAGeCK to calculate the log2-fold change of each sgRNA between the treatment and control samples. sgRNAs that are significantly enriched in the treatment group correspond to genes whose knockout confers drug resistance.
-
Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq) is a sensitive method for detecting off-target cleavage events in living cells.
-
Cell Culture and Transfection:
-
Plate target cells (e.g., HEK293T) to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the Cas9 expression plasmid, the specific sgRNA expression plasmid, and a short, blunt-ended double-stranded oligodeoxynucleotide (dsODN). This dsODN acts as a tag that is integrated at DSB sites.
-
-
Genomic DNA Extraction and Library Preparation:
-
Harvest cells 3 days post-transfection and extract genomic DNA.
-
Fragment the genomic DNA to an average size of 300-500 bp using sonication.
-
Perform end-repair, A-tailing, and ligate a universal Y-adapter to the DNA fragments.
-
-
Amplification and Sequencing:
-
Perform a primary PCR using primers specific to the integrated dsODN tag and the universal adapter to enrich for fragments containing the tag.
-
Perform a secondary PCR to add sequencing indexes and flow cell adapters.
-
Purify the final library and sequence it on an NGS platform.
-
-
Data Analysis:
-
Map the sequencing reads to the reference genome.
-
Identify genomic locations with a high concentration of reads that originate from the dsODN tag. These peaks represent sites of on-target and off-target DSBs.
-
Signaling Pathway Visualization
CRISPR screens often identify genes that are part of known signaling pathways. Visualizing these relationships is crucial for interpreting results. For example, a screen for resistance to a BRAF inhibitor in melanoma might identify genes in the MAPK/ERK pathway.
This guide demonstrates that CRISPR-Cas9 technology is a transformative force in drug discovery, accelerating the pace from target identification to clinical application. However, its therapeutic promise is contingent upon a thorough understanding and mitigation of potential off-target effects, necessitating rigorous validation protocols.
References
The Use of Glyhexamide in Perfused Pancreas Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of glyhexamide and other second-generation sulfonylureas in isolated perfused pancreas studies. Due to the limited availability of specific data for this compound, this guide leverages the extensive research conducted on the closely related and structurally similar compound, glibenclamide, as a proxy. The principles, protocols, and expected outcomes detailed herein are broadly applicable to the study of this compound's effects on pancreatic hormone secretion.
Introduction: The Role of Sulfonylureas in Pancreatic Research
Sulfonylureas are a class of oral hypoglycemic agents widely used in the treatment of type 2 diabetes mellitus. Their primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. The isolated perfused pancreas model is a powerful ex vivo technique that allows for the detailed investigation of the direct effects of compounds like this compound on pancreatic islet function, independent of systemic influences. This model is invaluable for studying the dynamics of insulin and glucagon secretion, elucidating signaling pathways, and determining the dose-response relationships of insulin secretagogues.
Core Mechanism of Action: this compound and the Pancreatic β-Cell
This compound, like other sulfonylureas, exerts its insulinotropic effect by interacting with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the plasma membrane of pancreatic β-cells.[1]
Signaling Pathway for this compound-Induced Insulin Secretion
The binding of this compound to SUR1 initiates a cascade of events leading to insulin exocytosis:
-
Binding to SUR1: this compound binds to the SUR1 subunit of the KATP channel.
-
KATP Channel Closure: This binding event leads to the closure of the KATP channel, reducing the efflux of potassium ions (K+) from the β-cell.
-
Membrane Depolarization: The decrease in K+ permeability causes the cell membrane to depolarize.
-
Calcium Influx: Depolarization activates voltage-gated calcium channels (VGCCs), leading to an influx of calcium ions (Ca2+) into the cell.
-
Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin into the bloodstream.
Experimental Protocols for Perfused Pancreas Studies
The following provides a detailed methodology for an in-situ isolated perfused rat pancreas preparation, a common and effective method for studying the effects of this compound.
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (250-350g), fasted overnight with free access to water.
-
Anesthesia: Sodium pentobarbital (50 mg/kg, intraperitoneal) or equivalent.
-
Perfusion Buffer (Krebs-Ringer Bicarbonate Buffer - KRBB):
-
NaCl: 118.5 mM
-
KCl: 4.7 mM
-
CaCl2: 2.5 mM
-
KH2PO4: 1.2 mM
-
MgSO4: 1.2 mM
-
NaHCO3: 25 mM
-
Glucose: 5.5 mM (or as per experimental design)
-
Bovine Serum Albumin (BSA): 0.5% (w/v)
-
The buffer should be gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
-
Surgical Instruments: Standard surgical kit for small animal surgery.
-
Perfusion System: Peristaltic pump, oxygenator, bubble trap, water bath for temperature control (37°C), and fraction collector.
-
This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) at a high concentration and then dilute in KRBB to the final desired concentrations. Ensure the final solvent concentration in the perfusate is minimal and does not affect pancreatic function.
Surgical Procedure
-
Anesthesia and Exposure: Anesthetize the rat and make a midline abdominal incision to expose the abdominal organs.
-
Cannulation:
-
Carefully cannulate the celiac artery for perfusate inflow.
-
Cannulate the portal vein for perfusate outflow.
-
-
Ligation: Ligate surrounding vessels to isolate the pancreatic circulation.
-
Perfusion Initiation: Start the perfusion with KRBB at a constant flow rate (typically 2.5-4.0 mL/min). The pancreas should blanch, indicating successful perfusion.
-
Exsanguination: Once the perfusion is established, the animal can be exsanguinated.
Experimental Workflow
Sample Collection and Analysis
-
Collect the effluent from the portal vein cannula in fractions (e.g., every 1-2 minutes) using a fraction collector.
-
Store samples at -20°C or lower until analysis.
-
Measure insulin and glucagon concentrations using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
Quantitative Data on Sulfonylurea Effects
Table 1: Expected Effects of Glibenclamide on Insulin Secretion in Perfused Rat Pancreas
| Parameter | Condition | Expected Outcome | Reference |
| Insulin Secretion | Basal (Low Glucose) | Minimal to no stimulation | [2] |
| Stimulatory Glucose (e.g., 8.3 mM) | Potentiation of glucose-stimulated insulin secretion | [3] | |
| High Glucose (e.g., 16.7 mM) | Significant increase in both first and second phases of insulin secretion | [3] | |
| Glibenclamide Concentration | 0.1 µM | Sub-maximal stimulation | [2] |
| 1.0 µM | Near-maximal stimulation | ||
| 10 µM | Maximal stimulation |
Table 2: Expected Effects of Glibenclamide on Glucagon Secretion in Perfused Rat Pancreas
| Parameter | Condition | Expected Outcome | Reference |
| Glucagon Secretion | Low Glucose (e.g., 3.3 mM) | Inhibition of glucagon secretion, particularly at lower extracellular calcium concentrations. | |
| High Glucose | Further suppression of glucagon secretion, although the effect can be complex and may be influenced by paracrine interactions with insulin and somatostatin. |
Effects on Glucagon Secretion: A Complex Interaction
The effect of sulfonylureas on glucagon secretion from pancreatic α-cells is less direct than their effect on β-cells. Evidence suggests that the inhibition of glucagon release by sulfonylureas is not primarily a direct effect on the α-cell but rather a consequence of paracrine inhibition by the increased local concentrations of insulin and other factors (e.g., zinc, GABA) co-secreted from the β-cells. However, some studies suggest a direct inhibitory action on α-cells under specific experimental conditions, such as low calcium concentrations.
Conclusion and Future Directions
The isolated perfused pancreas model remains a cornerstone for the preclinical evaluation of insulin secretagogues like this compound. This guide provides a detailed framework for conducting such studies, from the underlying molecular mechanisms to practical experimental protocols. While leveraging data from the well-characterized sulfonylurea, glibenclamide, it is crucial for future research to establish the specific dose-response kinetics and binding affinities of this compound to provide a more complete understanding of its pharmacological profile. Such studies will be instrumental in the development of novel and improved therapies for type 2 diabetes.
References
- 1. Glucagon secretion from the perfused rat pancreas. Studies with glucose and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-situ-isolated perfused rat pancreas: a new method for pharmacological studies of the exocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to Animal Models for Studying the Hypoglycemic Effects of Glyhexamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyhexamide, a first-generation sulfonylurea, exerts its hypoglycemic effects primarily by stimulating insulin secretion from pancreatic β-cells. Despite its established role, a comprehensive understanding of its in-vivo efficacy and the nuances of its mechanism requires robust preclinical evaluation using relevant animal models. This technical guide provides an in-depth overview of the core methodologies and animal models pertinent to the study of this compound's hypoglycemic properties. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide incorporates data from closely related first-generation sulfonylureas, namely Acetohexamide and Tolbutamide, to provide a framework for experimental design and data interpretation. This extrapolation should be taken into consideration when designing new studies.
Mechanism of Action: The Sulfonylurea Pathway
This compound, like other sulfonylureas, functions by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic β-cells. This binding event closes the KATP channels, leading to membrane depolarization. The change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+). The subsequent rise in intracellular Ca2+ concentration stimulates the exocytosis of insulin-containing granules, leading to increased insulin secretion into the bloodstream.[1]
Recommended Animal Models
The selection of an appropriate animal model is critical for obtaining translatable data. For studying the hypoglycemic effects of sulfonylureas like this compound, chemically-induced models of diabetes are highly prevalent and well-characterized.
Streptozotocin (STZ)-Induced Diabetic Rat Model
The Streptozotocin (STZ)-induced diabetic rat is a widely accepted and utilized model for type 1 and type 2 diabetes research.[2][3] STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing β-cells of the pancreas.[4][5] By administering controlled doses of STZ, it is possible to induce a state of hyperglycemia that mimics diabetes in humans.
Advantages:
-
Reproducibility: The model is highly reproducible, leading to consistent diabetic phenotypes.
-
Control over severity: The severity of diabetes can be modulated by adjusting the dose of STZ. A single high dose typically induces a model resembling type 1 diabetes, while a combination of a high-fat diet and a lower dose of STZ can model type 2 diabetes.
-
Well-characterized: The pathophysiology of the STZ-induced diabetic rat is extensively documented.
Limitations:
-
β-cell destruction: The model is based on the destruction of β-cells, which may not fully represent the progressive β-cell dysfunction seen in all forms of human type 2 diabetes.
-
Toxicity: STZ can have off-target toxicity, particularly to the kidneys.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliability and reproducibility of preclinical studies.
Induction of Diabetes with Streptozotocin
Objective: To induce a state of hyperglycemia in rats for the evaluation of hypoglycemic agents.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Adult male Wistar or Sprague-Dawley rats (200-250g)
-
Glucose meter and test strips
-
10% sucrose solution
Procedure:
-
Fast the rats overnight (12-14 hours) but allow free access to water.
-
Freshly prepare the STZ solution in cold citrate buffer (pH 4.5) at a concentration of 60 mg/mL. The solution should be used within 15 minutes of preparation.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg body weight. Control animals should receive an equivalent volume of citrate buffer.
-
Immediately following the injection, provide the rats with a 10% sucrose solution to drink for the next 24 hours to prevent fatal hypoglycemia.
-
After 72 hours, measure the fasting blood glucose levels from a tail vein blood sample. Rats with a fasting blood glucose level of ≥250 mg/dL are considered diabetic and can be used for subsequent experiments.
Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of a test compound on glucose disposal after an oral glucose challenge.
Materials:
-
Diabetic rats (induced as described above)
-
This compound or surrogate compound (e.g., Tolbutamide)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Glucose solution (2 g/kg body weight)
-
Glucose meter and test strips
Procedure:
-
Fast the diabetic rats overnight (12-14 hours) with free access to water.
-
Record the initial fasting blood glucose level (t=0).
-
Administer the test compound (e.g., Tolbutamide at doses of 5, 15, and 50 mg/kg) or vehicle orally by gavage.
-
After 30-60 minutes, administer an oral glucose load (2 g/kg).
-
Measure blood glucose levels at 30, 60, 90, and 120 minutes post-glucose administration from tail vein blood samples.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the glucose tolerance.
Quantitative Data Presentation
The following tables summarize representative data from studies on first-generation sulfonylureas in rat models. These values can serve as a benchmark for designing and interpreting studies on this compound.
Table 1: Dose-Response of Tolbutamide on Blood Glucose and Insulin in Rats
| Dose (mg/kg) | Change in Plasma Glucose | Change in Plasma Insulin | Reference |
| 5 | ↓ 5-15 mg/dL | Mild Increase | |
| 15 | ↓ 5-15 mg/dL | Mild Increase | |
| 50 | ↓ ~25% | Marked Increase |
Table 2: Pharmacokinetic Parameters of First-Generation Sulfonylureas in Rats (Illustrative)
| Compound | Half-life (t½) | Bioavailability (%) | Protein Binding (%) | Primary Route of Elimination | Reference |
| Acetohexamide | ~1.3 hours (parent); ~6 hours (active metabolite) | Good | High | Hepatic metabolism, renal excretion | |
| Tolbutamide | ~4.5-6.5 hours | Good | High | Hepatic metabolism, renal excretion | |
| Chlorpropamide | ~36 hours | Good | High | Renal excretion (largely unchanged) |
Conclusion
The study of this compound's hypoglycemic effects in animal models is crucial for a comprehensive understanding of its therapeutic potential. The STZ-induced diabetic rat model provides a robust and reproducible platform for these investigations. Detailed experimental protocols, such as the OGTT, are essential for generating reliable and comparable data. While specific quantitative data for this compound is limited, information from structurally similar first-generation sulfonylureas offers a valuable starting point for dose selection and the interpretation of results. Future research should focus on generating specific dose-response and pharmacokinetic data for this compound to further refine its preclinical characterization. The diagrams and protocols provided in this guide are intended to serve as a foundational resource for researchers embarking on the study of this compound and other sulfonylureas.
References
- 1. Sulfonylureas, First Generation - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
Protocols for Dissolving Glyhexamide for In Vivo Experiments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methodologies for dissolving Glyhexamide, a sulfonylurea compound, for in vivo experimental use. Due to the limited availability of specific dissolution protocols for this compound, this document details established methods for structurally similar and widely studied sulfonylureas, such as Glibenclamide (Glyburide). These protocols serve as a robust starting point for the formulation of this compound in preclinical research.
Core Concepts in Formulating Poorly Water-Soluble Sulfonylureas
This compound, like other sulfonylureas, is characterized by poor water solubility. This presents a significant challenge for in vivo studies, as effective dissolution is critical for oral absorption and bioavailability. The primary goal of formulation is to create a stable and homogenous solution or suspension that allows for accurate and reproducible dosing in animal models. Common strategies involve the use of suspending agents, co-solvents, and surfactants to enhance the solubility and dispersibility of the compound.
Recommended Vehicles for In Vivo Administration of Sulfonylureas
The selection of an appropriate vehicle is paramount for the successful administration of poorly soluble compounds like this compound. The following table summarizes vehicle compositions that have been effectively used for the in vivo administration of Glibenclamide, a closely related sulfonylurea. These formulations are recommended as starting points for this compound.
| Vehicle Composition | Compound | Animal Model | Route of Administration | Reference |
| 0.5% Carboxymethyl cellulose (CMC) in distilled water | Glibenclamide | Rat | Oral Gavage | [1][2] |
| 8% Tween 80 in water | Glibenclamide | Mouse | Oral Gavage | [3] |
| Dimethyl sulfoxide (DMSO) followed by dilution in drinking water | Glibenclamide | Mouse | Oral | [4] |
Note: When using DMSO, it is crucial to minimize the final concentration administered to the animal to avoid toxicity. A common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with a non-toxic vehicle like saline, corn oil, or a solution containing polyethylene glycol (PEG) and/or Tween 80.
Detailed Experimental Protocols
The following are detailed protocols for the preparation of sulfonylurea suspensions, which can be adapted for this compound.
Protocol 1: Carboxymethyl Cellulose (CMC) Based Suspension (Adapted from Glibenclamide Protocols) [1]
This protocol is suitable for oral gavage administration.
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC), low viscosity
-
Sterile distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinders and beakers
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh the required amount of CMC (e.g., 0.5 g for 100 mL of vehicle).
-
Heat approximately half of the required volume of sterile distilled water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Once the CMC is dispersed, add the remaining volume of cold sterile distilled water and continue stirring until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the concentration of the final suspension (mg/mL).
-
Weigh the calculated amount of this compound powder.
-
Triturate the this compound powder with a small volume of the 0.5% CMC vehicle in a mortar and pestle to form a smooth paste. This step is crucial for preventing particle aggregation.
-
Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously mixing.
-
Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large particles or clumps. If necessary, further homogenize the suspension.
-
-
Administration:
-
Vortex the suspension thoroughly before each administration to ensure a uniform dose is delivered.
-
Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle.
-
Protocol 2: Tween 80 Based Suspension (Adapted from Glibenclamide Protocols)
This protocol is also suitable for oral gavage and utilizes a surfactant to aid in wetting and dispersing the compound.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile distilled water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinders and beakers
Procedure:
-
Prepare the 8% Tween 80 Vehicle:
-
Measure the required volume of Tween 80 (e.g., 8 mL for 100 mL of vehicle).
-
Add the Tween 80 to the corresponding volume of sterile distilled water (e.g., 92 mL).
-
Mix thoroughly using a magnetic stirrer until a clear solution is obtained.
-
-
Prepare the this compound Suspension:
-
Calculate and weigh the required amount of this compound powder.
-
Add the this compound powder to a suitable container.
-
Add a small amount of the 8% Tween 80 vehicle and vortex to create a slurry.
-
Gradually add the rest of the vehicle while continuously vortexing or stirring to ensure a fine, homogenous suspension.
-
-
Administration:
-
Vortex the suspension vigorously before each animal is dosed.
-
Administer via oral gavage.
-
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action in Pancreatic β-Cells
This compound, as a sulfonylurea, is expected to exert its hypoglycemic effect by stimulating insulin secretion from pancreatic β-cells. This action is mediated through the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane.
References
Application of Glibenclamide in Diabetes Research Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glibenclamide (also known as Glyburide) is a potent, second-generation sulfonylurea widely utilized in the management of type 2 diabetes mellitus (T2DM). Its well-defined mechanism of action, primarily involving the stimulation of insulin secretion from pancreatic β-cells, makes it an invaluable tool in diabetes research. This guide provides a comprehensive overview of the application of glibenclamide in preclinical diabetes research models, detailing its mechanism of action, experimental protocols for in vivo studies, and quantitative data on its therapeutic effects. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize glibenclamide as a reference compound and investigational tool in the study of diabetes and the development of novel anti-diabetic agents.
Mechanism of Action
Glibenclamide's primary pharmacological effect is the stimulation of insulin release from pancreatic β-cells.[1][2] This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[2][3]
Under normal physiological conditions, elevated intracellular ATP levels, resulting from glucose metabolism, lead to the closure of K-ATP channels. This closure causes depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[4] Glibenclamide mimics the effect of high ATP levels by binding to the SUR1 subunit and inducing the closure of the K-ATP channels, thereby initiating the cascade of events that leads to insulin secretion, independent of ambient glucose levels.
Emerging evidence also suggests that glibenclamide may have effects on other signaling pathways within the β-cell, including those involving mTOR, PKA, and MEK, which can influence protein translation and insulin synthesis. Furthermore, extrapancreatic effects of glibenclamide have been reported, including actions on the liver, skeletal muscle, and heart muscle, which are also based on the inhibition of K-ATP channels.
Signaling Pathway of Glibenclamide-Induced Insulin Secretion
Application in Animal Models of Diabetes
Animal models are indispensable for the preclinical evaluation of anti-diabetic agents. Glibenclamide is frequently used as a positive control in these models to validate the experimental setup and to provide a benchmark for the efficacy of novel therapeutic candidates. The most common animal model for studying type 1 and, with modifications, type 2 diabetes is the streptozotocin (STZ)-induced diabetic rat or mouse model.
Streptozotocin (STZ)-Induced Diabetes Model
STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing β-cells of the pancreas in most mammals. Administration of STZ leads to the destruction of these cells, resulting in a state of insulin deficiency and hyperglycemia.
Experimental Protocol: Induction of Diabetes with STZ in Rats
-
Animal Selection: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Rats are fasted for 12-14 hours before STZ administration.
-
STZ Preparation: STZ is dissolved in a cold citrate buffer (pH 4.5) immediately before injection to prevent its degradation.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ (typically 40-65 mg/kg body weight) is administered.
-
Post-Induction Care: To prevent fatal hypoglycemia immediately following STZ injection, animals are given a 10% sucrose solution to drink for the first 24 hours.
-
Confirmation of Diabetes: Blood glucose levels are monitored regularly. Diabetes is typically confirmed 3 days post-STZ injection, with fasting blood glucose levels ≥ 270 mg/dL being a common criterion for inclusion in the study.
Experimental Workflow for In Vivo Glibenclamide Study
Data Presentation: Quantitative Effects of Glibenclamide
The following tables summarize the quantitative effects of glibenclamide on key metabolic parameters in STZ-induced diabetic rat models, as reported in the literature.
| Parameter | Diabetic Control Group | Glibenclamide-Treated Group | Dosage | Duration | Reference |
| Fasting Blood Glucose (mg/dL) | 450 ± 57.12 | 249 ± 56.43 | 10 mg/kg/day (oral) | 10 days | |
| Fasting Blood Glucose (mg/dL) | Significantly elevated | Significant decrease vs. diabetic control | 5 and 10 mg/kg | Not specified | |
| Serum Insulin | Significantly lower than control | Significant increase vs. STZ group | 5 mg/kg | 4 weeks | |
| Body Weight | Significant reduction | No significant change compared to diabetic control | 10 mg/kg/day (oral) | 10 days | |
| Hepatic MDA (nmol/mg protein) | Significantly elevated | Significant reduction vs. diabetic control | Not specified | Not specified |
Table 1: Effects of Glibenclamide on Metabolic Parameters in STZ-Induced Diabetic Rats.
| Parameter | Placebo | Glibenclamide (2.5 mg twice daily) | Blood Glucose Level (mmol/L) | Reference |
| C-peptide Secretion Rate (pmol/min) | 63 (46, 86) | Increased by 140 (99, 181) | 4.0 | |
| C-peptide Secretion Rate (pmol/min) | 143 (105, 195) | Increased by 126 (85, 167) | 8.0 | |
| C-peptide Secretion Rate (pmol/min) | 205 (149, 281) | Increased by 158 (117, 199) | 12.0 |
Table 2: Effect of Glibenclamide on Insulin Secretion Rates at Different Blood Glucose Levels in Type 2 Diabetic Patients (Data presented as geometric means with 95% CI).
Experimental Protocols: In Vivo Administration
4.1. Preparation of Glibenclamide Suspension
-
Vehicle: A 0.5% solution of carboxymethyl cellulose (CMC) in distilled water is a commonly used vehicle for oral administration of glibenclamide.
-
Calculation: Determine the total amount of glibenclamide required based on the dose, the number of animals, and the treatment duration.
-
Suspension: Weigh the required amount of glibenclamide powder and suspend it in the calculated volume of the 0.5% CMC vehicle.
-
Homogenization: Vortex the suspension thoroughly before each administration to ensure a uniform dose is delivered.
4.2. Oral Administration
-
Method: Administer the glibenclamide suspension or vehicle to the rats once daily using oral gavage.
-
Volume: The volume administered should be calculated based on the most recent body weight of each animal.
Expected Outcomes and Interpretation
-
Glycemic Control: Treatment with glibenclamide is expected to lead to a significant reduction in fasting blood glucose levels in diabetic animals when compared to the untreated diabetic control group.
-
Insulin Secretion: A notable increase in serum insulin levels is anticipated in the glibenclamide-treated group, which serves as a confirmation of its mechanism of action.
-
Body Weight: The effect of glibenclamide on body weight can be variable. Some studies report no significant change, while others note a slight increase. This parameter should be monitored closely throughout the study.
-
Lipid Profile: Glibenclamide may lead to an improvement in the lipid profile, with potential reductions in triglycerides and total cholesterol.
Conclusion
Glibenclamide remains a cornerstone in both the clinical management of type 2 diabetes and as a critical research tool. Its well-characterized mechanism of action and predictable effects in animal models of diabetes make it an ideal reference compound for the development and evaluation of novel anti-diabetic therapies. The protocols and data presented in this guide provide a solid framework for the effective and reproducible use of glibenclamide in preclinical diabetes research, facilitating robust investigations into the pathophysiology of diabetes and the discovery of new therapeutic strategies.
References
Measuring Glyhexamide's Impact on Intracellular Calcium Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the mechanisms and methodologies for assessing the effects of Glyhexamide, a sulfonylurea compound, on intracellular calcium ([Ca²⁺]i) concentrations. Intracellular calcium is a critical second messenger in a multitude of cellular processes, including insulin secretion from pancreatic β-cells, making its modulation by therapeutic agents a key area of study.
Mechanism of Action: this compound and Calcium Influx
This compound, like other sulfonylureas, primarily exerts its effects by modulating the activity of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1] These channels are crucial for linking the cell's metabolic state to its electrical activity.[2]
The established signaling cascade is as follows:
-
Binding to SUR1: this compound binds to the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the KATP channel.[1]
-
KATP Channel Inhibition: This binding event inhibits the KATP channel, preventing the efflux of potassium ions (K⁺) from the cell.
-
Membrane Depolarization: The reduction in positive charge leaving the cell leads to the depolarization of the β-cell membrane.
-
VGCC Activation: The change in membrane potential activates voltage-gated calcium channels (VGCCs).
-
Calcium Influx: Activated VGCCs open, allowing an influx of extracellular Ca²⁺ into the cytoplasm, which results in a significant increase in intracellular calcium concentration. This rise in [Ca²⁺]i is the primary trigger for the exocytosis of insulin-containing granules.
Figure 1. Signaling pathway of this compound-induced intracellular calcium increase.
Experimental Protocol: Measuring [Ca²⁺]i with Fura-2 AM
Fluorescence microscopy using ratiometric indicators like Fura-2 acetoxymethyl ester (Fura-2 AM) is a robust method for quantifying changes in [Ca²⁺]i. The acetoxymethyl ester group makes the dye cell-permeable; once inside, cellular esterases cleave this group, trapping the active Fura-2 indicator in the cytosol. Fura-2 exhibits a shift in its excitation maximum from ~380 nm in the Ca²⁺-free form to ~340 nm when bound to Ca²⁺, while its emission maximum remains constant at ~510 nm. The ratio of fluorescence emitted upon excitation at 340 nm versus 380 nm is directly proportional to the intracellular calcium concentration, providing a reliable measurement that minimizes artifacts from uneven dye loading or photobleaching.
Materials and Reagents
-
Pancreatic β-cell line (e.g., MIN6, INS-1) or primary islets
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fura-2 AM (Cell permeant)
-
Pluronic F-127 (optional, aids dye solubilization)
-
Probenecid (optional, anion transport inhibitor to improve dye retention)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound stock solution (dissolved in DMSO)
-
Ionomycin (for Rmax calibration)
-
EGTA (for Rmin calibration)
Detailed Methodology
-
Cell Preparation:
-
Seed cells onto #1 glass coverslips or 96-well black, clear-bottom plates at a density to achieve 80-90% confluency on the day of the experiment.
-
Culture cells following standard protocols (e.g., 37°C, 5% CO₂).
-
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO.
-
On the day of the experiment, prepare the final loading solution. A typical final concentration of Fura-2 AM is 1-5 µM.
-
Dilute the Fura-2 AM stock into a physiological buffer (e.g., HBSS) containing glucose. To aid in dispersion, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting into the buffer.
-
-
Cell Loading:
-
Wash the cultured cells once with the physiological buffer.
-
Add the Fura-2 AM loading solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C in the dark. Optimal loading time and temperature should be determined empirically for the specific cell type.
-
-
De-esterification:
-
Remove the loading solution and wash the cells twice with the buffer to remove extracellular dye.
-
Add fresh buffer (optionally containing 2.5 mM probenecid) and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Fluorescence Measurement:
-
Mount the coverslip onto the imaging chamber of a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths. Alternatively, use a fluorescence plate reader.
-
Acquire a stable baseline fluorescence ratio (F340/F380) for 2-5 minutes.
-
Apply this compound at the desired concentration(s) by adding it to the imaging buffer.
-
Record the change in the F340/F380 ratio over time to monitor the dynamics of the intracellular calcium response.
-
Figure 2. Experimental workflow for measuring [Ca²⁺]i using Fura-2 AM.
Data Presentation and Interpretation
The primary data output is the ratio of fluorescence intensities (F340/F380). This ratio can be used to calculate the absolute intracellular calcium concentration using the Grynkiewicz equation, [Ca²⁺]i = Kd * [(R - Rmin)/(Rmax - R)] * (F380max/F380min), after performing an in-situ calibration to determine the minimum (Rmin) and maximum (Rmax) ratios. However, for many applications, presenting the data as the change in fluorescence ratio (ΔRatio) or fold change over baseline is sufficient to demonstrate the effect of the compound.
Quantitative Data Summary
The following table illustrates a representative dose-dependent effect of this compound on peak intracellular calcium levels in a pancreatic β-cell line.
| This compound Concentration | Baseline [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) | Fold Change over Baseline |
| Vehicle (0.1% DMSO) | 105 ± 8 | 110 ± 11 | 1.05 ± 0.08 |
| 1 µM | 102 ± 10 | 255 ± 21 | 2.50 ± 0.25 |
| 10 µM | 108 ± 9 | 540 ± 45 | 5.00 ± 0.41 |
| 50 µM | 104 ± 12 | 780 ± 62 | 7.50 ± 0.68 |
| 100 µM | 106 ± 7 | 815 ± 70 | 7.69 ± 0.72 |
Table 1: Representative data showing the dose-dependent increase in peak intracellular calcium concentration in response to this compound stimulation. Data are presented as mean ± standard deviation.
References
Experimental Design for Glyhexamide Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and conducting pharmacokinetic (PK) studies for Glyhexamide, a sulfonylurea antidiabetic agent. The following sections detail the core in vitro and in vivo experiments, data presentation standards, and analytical methodologies essential for a thorough evaluation of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Introduction to this compound Pharmacokinetics
This compound, as a member of the sulfonylurea class, is expected to exhibit certain pharmacokinetic characteristics common to this group of drugs. These include oral absorption, high plasma protein binding, and hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system, with CYP2C9 being a key enzyme.[1][2] Understanding the specific PK parameters of this compound is crucial for determining appropriate dosing regimens, predicting potential drug-drug interactions, and assessing its safety and efficacy profile.
In Vitro Pharmacokinetic Studies
A battery of in vitro assays should be conducted early in the drug development process to characterize the fundamental ADME properties of this compound. These studies provide essential data to guide further non-clinical and clinical development.
Permeability Assessment
The intestinal permeability of this compound is a critical determinant of its oral absorption. The Caco-2 cell permeability assay is the industry standard for in vitro prediction of intestinal absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for approximately 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) are used for the assay.
-
Transport Experiment:
-
The cell monolayers are equilibrated with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (A) and basolateral (B) sides.
-
A solution of this compound (e.g., 10 µM) is added to the donor compartment (either apical for A-to-B transport or basolateral for B-to-A transport).
-
Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
-
Quantification: The concentration of this compound in the collected samples is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.
Metabolic Stability
The metabolic stability of this compound provides an indication of its susceptibility to hepatic metabolism and helps in predicting its in vivo clearance. This is typically assessed using liver microsomes.
Experimental Protocol: Metabolic Stability Assay with Liver Microsomes
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human and relevant animal species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound, this compound (e.g., 1 µM).
-
Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation without the NADPH regenerating system is also run to account for non-enzymatic degradation.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by a validated LC-MS/MS method to determine the remaining concentration of this compound.
-
Data Analysis: The percentage of this compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Plasma Protein Binding
The extent of binding to plasma proteins influences the distribution of a drug and the concentration of the unbound, pharmacologically active fraction. Equilibrium dialysis is a widely accepted method for determining plasma protein binding.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of individual wells divided by a semi-permeable membrane (molecular weight cutoff of 8-12 kDa).
-
Sample Preparation: this compound is added to plasma (from human and relevant animal species) at a clinically relevant concentration.
-
Dialysis: The plasma containing this compound is added to one chamber of the dialysis well, and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.
-
Incubation: The dialysis unit is sealed and incubated at 37°C with shaking for a sufficient period (e.g., 4-6 hours) to reach equilibrium.
-
Sampling and Analysis: After incubation, samples are taken from both the plasma and the buffer chambers. The concentration of this compound in both samples is determined by a validated LC-MS/MS method.
-
Calculation of Fraction Unbound (fu): The fraction of unbound drug is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.
Table 1: Representative In Vitro ADME Data for a Sulfonylurea Drug
| Parameter | Assay | Result | Interpretation |
| Permeability (Papp, A-B) | Caco-2 Assay | 15 x 10⁻⁶ cm/s | High Permeability |
| Efflux Ratio (Papp, B-A / Papp, A-B) | Caco-2 Assay | < 2 | Low potential for active efflux |
| In Vitro Half-life (t½) | Human Liver Microsomes | 45 min | Moderate Metabolic Stability |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | 50 µL/min/mg protein | Moderate Clearance |
| Fraction Unbound (fu) | Human Plasma | 0.05 (5%) | High Plasma Protein Binding |
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of this compound in a living system.
Animal Model Selection
Rats are a commonly used species for initial in vivo pharmacokinetic studies due to their well-characterized physiology and the availability of historical data for other sulfonylureas.
Study Design
A typical study design involves administering this compound to a group of rats via both intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters, including bioavailability.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Dosing: Male Wistar or Sprague-Dawley rats are acclimatized for at least one week before the study. The animals are fasted overnight before dosing. One group receives this compound intravenously (e.g., via the tail vein) at a specific dose (e.g., 2 mg/kg), and another group receives the drug orally (e.g., by gavage) at a higher dose (e.g., 10 mg/kg).
-
Blood Sample Collection: Blood samples (approximately 0.2-0.3 mL) are collected from a suitable site (e.g., the tail vein or jugular vein) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points. For IV administration, typical time points are 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. For oral administration, typical time points are 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated HPLC-UV or LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine the key pharmacokinetic parameters.
Table 2: Representative Pharmacokinetic Parameters of an Oral Sulfonylurea in Rats
| Parameter | Unit | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax | ng/mL | - | 340.10 |
| Tmax | h | - | 3.67 |
| AUC(0-t) | ng·h/mL | 1500 | 2500 |
| AUC(0-inf) | ng·h/mL | 1600 | 2800 |
| t½ | h | 3.5 | 19.51 |
| CL | L/h/kg | 1.25 | - |
| Vd | L/kg | 5.0 | - |
| Bioavailability (F) | % | - | 70 |
Note: Data presented are representative values for a sulfonylurea and may not be specific to this compound.[3]
Table 3: Representative Pharmacokinetic Parameters of an Oral Sulfonylurea in Humans
| Parameter | Unit | Value (5 mg Oral Dose) |
| Cmax | ng/mL | 131.86 |
| Tmax | h | 2.0 |
| AUC(0-inf) | ng·h/mL | 1376.58 |
| t½ | h | 4.42 - 8.08 |
| CL/F | L/h | 1.94 - 3.09 |
| Vz/F | L | 14.63 - 32.48 |
Note: Data presented are representative values for glibenclamide.[4][5]
Analytical Methodology
A robust and validated analytical method is crucial for the accurate quantification of this compound in biological matrices. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection is commonly employed for sulfonylureas.
Protocol Outline: HPLC Method for this compound Quantification in Plasma
-
Sample Preparation:
-
Thaw frozen plasma samples.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Alternatively, use liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane and chloroform) or solid-phase extraction for cleaner samples.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant (or the reconstituted extract) to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer with an adjusted pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 230 nm for many sulfonylureas).
-
-
Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, sensitivity (limit of quantification), and stability.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.
Caption: Preclinical pharmacokinetic study workflow.
Signaling Pathway
The primary mechanism of action of sulfonylureas like this compound involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to insulin secretion.
Caption: Sulfonylurea signaling pathway for insulin release.
Conclusion
The experimental design outlined in this guide provides a robust framework for the comprehensive pharmacokinetic evaluation of this compound. By systematically conducting these in vitro and in vivo studies, researchers can generate the necessary data to understand the ADME properties of the compound, inform dose selection for clinical trials, and ultimately contribute to the safe and effective development of this potential new antidiabetic therapy. Adherence to detailed protocols and validated analytical methods is paramount to ensure the quality and reliability of the generated data.
References
- 1. Mechanisms of sulfonylurea-induced insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonylurea stimulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of glibenclamide pharmacokinetics in poloxamer 407-induced hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic modeling of glibenclamide in poorly controlled South African type 2 diabetic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantitative Analysis of Glyhexamide in Biological Samples: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established analytical techniques for the quantification of sulfonylurea drugs, analogous to Glyhexamide, in various biological matrices. Due to the limited availability of specific methods for this compound, this document details validated protocols for structurally similar and commonly prescribed sulfonylureas such as Gliclazide, Glipizide, and Glimepiride. These methodologies, primarily centered around High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), can be adapted and validated for the quantification of this compound in research and clinical settings.
Introduction to this compound and the Importance of Bioanalysis
This compound is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, used in the management of type 2 diabetes mellitus. Accurate and reliable quantification of this compound in biological samples like plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Such analyses inform dosing regimens, ensure efficacy, and minimize the risk of adverse effects such as hypoglycemia[1][2].
Analytical Techniques for Sulfonylurea Quantification
The primary methods for the quantification of sulfonylureas in biological fluids are HPLC with ultraviolet (UV) detection and LC-MS/MS. Immunoassays, while less common for small molecule drug monitoring, present a potential high-throughput screening alternative.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely accessible technique for the analysis of sulfonylureas[3][4][5]. Reversed-phase chromatography is the most common approach, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical studies requiring low detection limits. This technique couples the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer, allowing for precise quantification even in complex biological matrices.
Immunoassays
Immunoassays are bioanalytical methods that rely on the specific binding of an antibody to the target analyte. While specific immunoassay kits for this compound are not commercially available, the development of a competitive enzyme-linked immunosorbent assay (ELISA) could provide a rapid and high-throughput method for screening purposes.
Experimental Protocols
The following sections detail generalized experimental protocols for the quantification of sulfonylureas, which can serve as a starting point for the development and validation of a this compound-specific assay.
Sample Preparation
Effective sample preparation is critical to remove interfering endogenous components from the biological matrix and to isolate the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
3.1.1. Protein Precipitation (PPT)
This is a simple and rapid method suitable for initial sample cleanup.
-
Protocol:
-
To 500 µL of plasma or serum in a microcentrifuge tube, add 1 mL of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase for injection into the HPLC or LC-MS/MS system.
-
3.1.2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte between two immiscible liquid phases.
-
Protocol:
-
To 500 µL of plasma, serum, or urine, add an appropriate internal standard.
-
Add 50 µL of an acid (e.g., 1 M HCl) to acidify the sample.
-
Add 3 mL of an organic extraction solvent (e.g., diethyl ether or a mixture of hexane and isoamyl alcohol).
-
Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
3.1.3. Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and analyte concentration.
-
Protocol:
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated biological sample (e.g., plasma diluted with a buffer) onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
Caption: General workflow for the analysis of sulfonylureas in biological samples.
HPLC-UV Method Parameters (Adapted from Gliclazide/Glipizide Methods)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0-4.5) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A typical starting point is a 60:40 (v/v) ratio of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 225-235 nm.
-
Internal Standard: A structurally similar compound not present in the sample (e.g., another sulfonylurea like Tolbutamide or a different drug class).
LC-MS/MS Method Parameters (Adapted from Glimepiride Methods)
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 or similar reversed-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile or methanol containing 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Caption: Workflow of an LC-MS/MS system for drug quantification.
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods for sulfonylureas analogous to this compound. These values provide a benchmark for the development of a new method.
Table 1: HPLC-UV Method Performance for Analogous Sulfonylureas
| Parameter | Gliclazide in Serum | Glipizide in Plasma |
| Linearity Range | 50 - 10,000 ng/mL | 50 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Limit of Quantification (LOQ) | 50 ng/mL | 50 ng/mL |
| Limit of Detection (LOD) | 30 ng/mL | Not Reported |
| Mean Recovery | 85.5% | > 90% |
| Intra-day Precision (%CV) | < 3.8% | < 15% |
| Inter-day Precision (%CV) | < 6.5% | < 15% |
Table 2: LC-MS/MS Method Performance for Glimepiride in Human Plasma
| Parameter | Value |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Mean Recovery | 51.20% - 63.44% |
| Intra-day Precision (%RSD) | < 9.65% |
| Inter-day Precision (%RSD) | < 9.65% |
| Accuracy (%RE) | -5.40% to 0.70% |
Method Validation
Any analytical method developed for the quantification of this compound must be thoroughly validated according to international guidelines (e.g., FDA, EMA) to ensure its reliability and reproducibility. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Conclusion
References
- 1. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Separation and Quantification of Eight Antidiabetic Drugs on A High-Performance Liquid Chromatography: Its Application to Human Plasma Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. ijbpas.com [ijbpas.com]
Glyhexamide as a Tool Compound for Studying Sulfonylurea Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyhexamide is a first-generation sulfonylurea compound that serves as a valuable tool for the investigation of sulfonylurea receptors (SURs). These receptors are regulatory subunits of ATP-sensitive potassium (KATP) channels, which are crucial in linking the metabolic state of a cell to its electrical excitability. The primary therapeutic action of sulfonylureas is the stimulation of insulin secretion from pancreatic β-cells, a process initiated by the binding of the drug to the SUR1 subtype of the receptor. This guide provides a comprehensive overview of this compound's mechanism of action, its receptor selectivity, and detailed protocols for its use in key experimental paradigms.
Mechanism of Action
This compound, like other sulfonylureas, exerts its effects by binding to the SUR subunit of the KATP channel. In pancreatic β-cells, the KATP channel is a hetero-octameric complex composed of four Kir6.2 pore-forming subunits and four SUR1 regulatory subunits. Under resting conditions, with low intracellular ATP levels, the KATP channels are open, allowing potassium ions to efflux and maintaining the cell in a hyperpolarized state.
Following glucose uptake and metabolism in the β-cell, the intracellular ATP/ADP ratio rises. This increase in ATP leads to the closure of the KATP channel. The binding of this compound to SUR1 mimics this effect, inducing channel closure independent of the ATP/ADP ratio. The resulting decrease in potassium efflux leads to depolarization of the cell membrane. This depolarization activates voltage-dependent calcium channels, causing an influx of extracellular calcium. The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to insulin secretion.
Data Presentation: Comparative Pharmacology of Sulfonylureas
Disclaimer: The quantitative data presented in the following tables are for comparator sulfonylurea compounds and are intended to provide a representative pharmacological context for this compound, a first-generation sulfonylurea.
Table 1: Comparative Binding Affinities (Ki) of Sulfonylureas for SUR Subtypes
| Compound | Generation | SUR1 Ki (nM) | SUR2A Ki (nM) | SUR2B Ki (nM) |
| Tolbutamide | First | ~5,000 | >10,000 | >10,000 |
| Glibenclamide | Second | ~0.6 - 4 | ~27 | >1,000 |
| Glipizide | Second | ~1 - 5 | >1,000 | >1,000 |
Data compiled from multiple sources and should be considered approximate.
Table 2: Comparative Inhibitory Potency (IC50) of Sulfonylureas on KATP Channels
| Compound | Cell Type | KATP Channel Subunits | IC50 |
| Gliclazide | Pancreatic β-cell (mouse) | Kir6.2/SUR1 | 184 ± 30 nM |
| Gliclazide | Cardiac myocyte (rat) | Kir6.2/SUR2A | 19.5 ± 5.4 µM[1] |
| Gliclazide | Arterial smooth muscle (rat) | Kir6.1/SUR2B | 37.9 ± 1.0 µM[1] |
| Glibenclamide | Ventricular myocytes (rat) | Kir6.2/SUR2A | ~6 µM[2] |
Experimental Protocols
Radioligand Binding Assay for Determining this compound Binding Affinity
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for a specific SUR subtype, typically SUR1 expressed in a suitable cell line.
Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing the SUR of interest (e.g., INS-1 cells for SUR1).
-
Radioligand: A tritiated high-affinity sulfonylurea, such as [³H]glibenclamide.
-
Unlabeled Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a non-radioactive high-affinity sulfonylurea (e.g., 1 µM glibenclamide).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + [³H]glibenclamide.
-
Non-specific Binding: Membrane preparation + [³H]glibenclamide + high concentration of unlabeled glibenclamide.
-
Competition: Membrane preparation + [³H]glibenclamide + varying concentrations of this compound.
-
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Patch-Clamp Electrophysiology for Measuring KATP Channel Inhibition
This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on KATP channel currents and determine its IC50.
Materials:
-
Cells: Pancreatic β-cells (e.g., from primary islet isolation) or a cell line expressing the KATP channel of interest (e.g., HEK293 cells transfected with Kir6.2 and SUR1).
-
Extracellular (Bath) Solution: Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4.
-
Intracellular (Pipette) Solution: Containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and a low concentration of ATP (e.g., 0.1 mM) to allow for channel opening; pH adjusted to 7.2.
-
This compound Stock Solution: Dissolved in a suitable solvent (e.g., DMSO).
-
Patch-clamp rig: Including an inverted microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
Methodology:
-
Cell Preparation:
-
Plate cells on glass coverslips at a suitable density for single-cell recording.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
-
Pipette Preparation and Sealing:
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Under microscopic guidance, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of, for example, -70 mV.
-
-
Recording KATP Currents:
-
Record the baseline whole-cell current. To activate KATP channels, a channel opener like diazoxide can be included in the bath solution, or intracellular ATP can be allowed to diffuse out, leading to channel opening.
-
Apply different concentrations of this compound to the bath solution and record the resulting inhibition of the KATP current.
-
-
Data Analysis:
-
Measure the amplitude of the KATP current at each this compound concentration.
-
Plot the percentage of current inhibition against the log concentration of this compound.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of this compound to potentiate glucose-stimulated insulin secretion from pancreatic islets or β-cell lines.
Materials:
-
Pancreatic Islets or β-cell line (e.g., INS-1 or MIN6 cells).
-
Krebs-Ringer Bicarbonate (KRB) Buffer: Supplemented with HEPES and bovine serum albumin (BSA).
-
Low Glucose KRB Buffer: KRB buffer containing a non-stimulatory concentration of glucose (e.g., 2.8 mM).
-
High Glucose KRB Buffer: KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM).
-
This compound Stock Solution.
-
Insulin ELISA kit.
Methodology:
-
Cell/Islet Preparation:
-
Culture β-cells in multi-well plates until they reach a suitable confluency. For islets, use batches of size-matched islets.
-
Pre-incubate the cells/islets in low glucose KRB buffer for 1-2 hours to establish a basal insulin secretion rate.
-
-
Insulin Secretion Assay:
-
Remove the pre-incubation buffer and replace it with fresh low glucose KRB buffer containing either vehicle control or this compound at the desired concentration. Incubate for a defined period (e.g., 30-60 minutes) to measure basal secretion.
-
Collect the supernatant for insulin measurement.
-
Replace the buffer with high glucose KRB buffer, again with either vehicle or this compound. Incubate for the same duration to measure stimulated secretion.
-
Collect the supernatant.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercial insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the total protein content or DNA content of the cells/islets in each well.
-
Compare the insulin secretion in the presence of this compound to the vehicle control under both low and high glucose conditions.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced insulin secretion.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Workflow for a patch-clamp electrophysiology experiment.
References
- 1. Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Glyhexamide Stability in Long-Term Cell Culture Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of glyhexamide in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media?
A: While specific public data on the half-life of this compound in various cell culture media is limited, compounds of its class can be susceptible to hydrolysis and interactions with media components.[1] For long-term or critical experiments, it is best practice to determine the stability of this compound in your specific medium.[2] Factors such as temperature, light, pH, and the presence of media components like serum can influence its stability.[1][3]
Q2: What are the potential degradation pathways for this compound in cell culture?
A: Potential degradation pathways for this compound in aqueous and buffered solutions like cell culture media may include hydrolysis of the amide bond. Additionally, interactions with media components, such as certain amino acids or redox-active compounds, could lead to degradation.[1] It is also possible for the compound to be metabolized by cells if they are present in the culture.
Q3: How can I determine if my this compound is degrading in the cell culture medium?
A: A direct way to assess the chemical stability of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in the cell culture medium (with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.
Q4: What are the recommended methods for quantifying this compound in cell culture media?
A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological samples due to its high sensitivity and specificity. HPLC with UV detection can also be a viable option if the compound has a suitable chromophore.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Variability in Media Preparation | Ensure consistent media preparation, including the source and lot of serum and supplements. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular metabolism can change with prolonged culturing. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate sample volumes. |
| Temperature Fluctuations | Ensure a stable temperature in your incubator. |
Issue 2: Higher than expected cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Formation of a Toxic Degradant | Analyze the medium for the presence of degradation products using LC-MS. Test the cytotoxicity of the medium that has been pre-incubated with this compound. |
| Insolubility and Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. Use a lower concentration or a different solvent for the stock solution. |
| Interaction with Media Components | Test the stability and cytotoxicity of this compound in a simpler, serum-free medium to identify potential interactions. |
Issue 3: Loss of this compound activity over time.
| Possible Cause | Troubleshooting Step |
| Chemical Instability | Perform a stability study to determine the half-life of this compound in your specific cell culture medium at 37°C. |
| Adsorption to Plasticware | Binding to plastic surfaces can be a problem. Consider using low-binding plates and tubes. |
| Cellular Metabolism | If the loss of activity is only observed in the presence of cells, it is likely due to cellular metabolism. Analyze cell lysates and culture medium for metabolites. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium
This protocol provides a framework for assessing the stability of this compound in a cell-free culture medium.
1. Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).
2. Incubation:
-
Spike the this compound stock solution into the pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final solvent concentration is non-toxic (typically <0.5%).
-
Incubate the medium in a sterile container at 37°C in a 5% CO2 incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
3. Sample Processing:
-
For each aliquot, precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
4. HPLC Analysis:
-
Analyze the samples using a suitable HPLC method to quantify the peak area of the parent this compound compound.
-
The percentage of the compound remaining at each time point is calculated relative to the T=0 sample.
Quantitative Data Summary
The following table is a hypothetical representation of stability data for this compound in two common cell culture media at 37°C.
| Time (Hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 97.8 |
| 8 | 91.8 | 95.3 |
| 24 | 75.3 | 88.1 |
| 48 | 55.9 | 79.5 |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in cell culture media.
Troubleshooting Logic for Reduced Compound Activity
Caption: Troubleshooting decision tree for reduced this compound activity.
Hypothetical Signaling Pathway Affected by this compound
Disclaimer: The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound. The actual pathways affected by this compound may differ and require experimental validation.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of Glyhexamide
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Glyhexamide?
A1: this compound, as a sulfonylurea, is expected to exert its primary effect by stimulating insulin secretion from pancreatic β-cells.[1] This is achieved by binding with high affinity to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel.[2] This binding leads to the closure of the K-ATP channel, causing depolarization of the β-cell membrane.[1] The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.[3]
Q2: What are the most common off-target effects or adverse reactions observed with sulfonylureas like this compound?
A2: The most prevalent adverse effect of sulfonylureas is hypoglycemia, which is an extension of their therapeutic action of lowering blood glucose.[2] Other common side effects include weight gain, nausea, and heartburn. In rare cases, allergic skin reactions and liver dysfunction have been reported.
Q3: Is there a risk of cardiovascular off-target effects with this compound?
A3: The cardiovascular safety of sulfonylureas has been a subject of debate. Some studies have suggested that older sulfonylureas, like glibenclamide, may be associated with an increased risk of cardiovascular mortality, potentially by interfering with ischemic preconditioning in the heart. Glibenclamide can block K-ATP channels in the myocardium, which are composed of the SUR2A subunit, and this is thought to be potentially harmful during ischemic events. However, other studies have found no significant increase in adverse cardiovascular events with glibenclamide compared to other sulfonylureas like gliclazide. Newer sulfonylureas are generally considered to have a better cardiovascular safety profile.
Q4: How can we mitigate the risk of hypoglycemia in our experiments?
A4: To mitigate hypoglycemia in in vivo studies, it is crucial to perform dose-response studies to determine the lowest effective dose. Careful monitoring of blood glucose levels is essential, especially during the initial phases of an experiment. In cases of severe hypoglycemia, administration of glucose is the primary intervention. For research purposes, co-administration of diazoxide, a K-ATP channel opener, can be used to counteract the effects of sulfonylureas.
Q5: Are there other known molecular off-targets for sulfonylureas?
A5: Beyond the SUR1 and SUR2A subunits of K-ATP channels, some sulfonylureas have been shown to interact with other proteins. For instance, glibenclamide can block the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, though with a much lower affinity than for SUR1. It has also been reported to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), inhibiting its phosphorylation. These interactions may contribute to the overall pharmacological profile and potential side effects of the compound.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cytotoxicity in cell-based assays.
-
Question: Are you observing significant cell death at concentrations intended to be selective for the on-target?
-
Answer: This could be due to an off-target effect. It is recommended to perform a comprehensive cell viability assay (e.g., MTS or Annexin V staining) to quantify the cytotoxic and apoptotic effects. Compare the cytotoxic concentration to the effective concentration for the desired on-target activity. A narrow therapeutic window may suggest off-target toxicity.
-
-
Question: Have you considered the metabolic state of your cells?
-
Answer: The activity of sulfonylureas is dependent on the intracellular ATP/ADP ratio. Ensure that your cell culture conditions, particularly glucose concentration, are consistent and mimic the intended physiological state for your experiment.
-
Issue 2: Inconsistent or non-reproducible results in functional assays.
-
Question: Is the compound stable in your assay medium?
-
Answer: The stability of sulfonylureas can be pH-dependent. Ensure that the pH of your buffers and media is controlled and that the compound is not degrading over the course of the experiment. It is advisable to prepare fresh stock solutions regularly.
-
-
Question: Are you using serum in your cell culture medium?
-
Answer: Sulfonylureas are known to bind to plasma proteins, which can reduce the free concentration of the compound available to interact with the target cells. If using serum-containing media, the effective concentration of your compound may be lower than the nominal concentration. Consider conducting experiments in serum-free media or performing a protein binding assay to determine the free fraction of the compound.
-
Issue 3: Discrepancy between in vitro potency and in vivo efficacy.
-
Question: Have you considered the pharmacokinetic properties of the compound?
-
Answer: The in vivo efficacy of a compound is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. Glibenclamide, for example, is metabolized in the liver, and its metabolites can also have hypoglycemic activity. Understanding the metabolic profile of this compound is crucial for interpreting in vivo data.
-
-
Question: Is the compound reaching the target tissue at sufficient concentrations?
-
Answer: It is important to measure the concentration of the compound in the plasma and, if possible, in the target tissue to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. This will help determine if the lack of efficacy is due to poor exposure or other factors.
-
Data Presentation
Table 1: Comparative Binding Affinities of Glibenclamide for On-Target and Off-Target Receptors
| Target | Subunit Composition | Tissue Location | Binding Affinity (Kd) | Reference |
| On-Target | ||||
| Pancreatic K-ATP Channel | SUR1/Kir6.2 | Pancreatic β-cells | ~2 nM | |
| Off-Target | ||||
| Cardiac K-ATP Channel | SUR2A/Kir6.2 | Heart, Skeletal Muscle | >100-fold lower than SUR1 | |
| Smooth Muscle K-ATP Channel | SUR2B/Kir6.2 | Smooth Muscle | >100-fold lower than SUR1 |
Experimental Protocols
Radioligand Binding Assay for SUR1 and SUR2A Affinity
This protocol allows for the determination of the binding affinity of this compound to the sulfonylurea receptors SUR1 and SUR2A.
Materials:
-
[³H]-Glibenclamide
-
Membrane preparations from cells expressing human SUR1/Kir6.2 or SUR2A/Kir6.2
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-labeled Glibenclamide (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a microtiter plate, add the binding buffer, a fixed concentration of [³H]-Glibenclamide, and the membrane preparation.
-
Add the different concentrations of unlabeled this compound to the respective wells. For total binding, add buffer instead of unlabeled compound. For non-specific binding, add a high concentration of unlabeled Glibenclamide (e.g., 1 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of unlabeled this compound and fit the data to a one-site competition model to determine the Ki value.
Patch-Clamp Electrophysiology for K-ATP Channel Activity
This protocol measures the effect of this compound on the activity of K-ATP channels in whole-cell or inside-out patch-clamp configurations.
Materials:
-
Cells expressing the K-ATP channel of interest (e.g., pancreatic β-cell line or transfected HEK293 cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling micropipettes
-
Extracellular and intracellular solutions (specific compositions will depend on the experimental setup)
-
This compound stock solution
Procedure:
-
Prepare the cells for patch-clamping by plating them on coverslips.
-
Pull micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
For whole-cell recording, apply a brief suction to rupture the membrane patch, allowing electrical access to the entire cell.
-
For inside-out patch recording, after establishing a seal, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.
-
Apply voltage-clamp protocols to record K-ATP channel currents.
-
Perfuse the cell or the excised patch with a solution containing this compound at various concentrations.
-
Measure the change in current amplitude in response to the compound.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the log concentration of this compound to determine the IC50 value.
In Vivo Hypoglycemia Assessment in a Rodent Model
This protocol is designed to evaluate the hypoglycemic effect of this compound in a mouse or rat model.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound formulation for oral or intraperitoneal administration
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillaries)
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Record the baseline blood glucose level from a tail vein blood sample.
-
Administer this compound or vehicle control to the animals at a predetermined dose.
-
Measure blood glucose levels at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after administration.
-
Monitor the animals for any signs of hypoglycemia (e.g., lethargy, seizures).
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose-lowering effect to quantify the hypoglycemic potency and duration of action.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound in pancreatic β-cells.
Caption: Potential off-target effect of this compound in cardiomyocytes.
References
Technical Support Center: Optimizing Glyhexamide Dosage for In Vivo Rodent Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Glyhexamide in in vivo rodent studies. Due to the limited availability of specific data for this compound, this guide incorporates information from analogous sulfonylurea compounds to provide a comprehensive resource. It is crucial to note that while these compounds share a class and mechanism of action, direct extrapolation of dosages and pharmacokinetic parameters should be done with caution and preceded by dose-finding studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs.[1][2] Its primary mechanism of action is to lower blood glucose levels.[3] Interestingly, one study has reported that its hypoglycemic effect in adult diabetics is not accompanied by an increase in serum insulin concentrations, which may suggest a mechanism that differs from typical sulfonylureas that primarily act by stimulating insulin secretion from pancreatic β-cells.[2][4]
Q2: What is the general mechanism of action for sulfonylureas?
A2: Sulfonylureas typically bind to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells. This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing secretory granules.
Q3: What are the recommended starting doses for this compound in rodent studies?
-
Rats: Studies with other sulfonylureas have used doses such as 5 mg/kg (glipizide) and 10 mg/kg (glibenclamide).
-
Mice: A dose range of 1-8 mg/kg/day has been reported for glimepiride.
It is imperative to start with low doses and carefully monitor the animals for signs of hypoglycemia.
Q4: How should this compound be formulated for oral administration in rodents?
A4: this compound is soluble in DMSO. For in vivo oral administration, a common approach for poorly water-soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then create a suspension or solution in a vehicle suitable for animal dosing. A typical vehicle formulation might consist of:
-
5-10% DMSO
-
30-40% Polyethylene glycol 300 (PEG300)
-
5% Tween 80
-
Balance with saline or sterile water
It is crucial to ensure the final solution is homogenous before administration. Sonication may be required to achieve a uniform suspension.
Q5: What are the expected pharmacokinetic profiles of sulfonylureas in rodents?
A5: The pharmacokinetic parameters of sulfonylureas can vary between compounds and species. Generally, they are rapidly absorbed after oral administration. The table below summarizes pharmacokinetic data for some analogous sulfonylureas in rats.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Analogous Sulfonylureas in Rats
| Compound | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Glibenclamide | 10 mg/kg | Oral | 0.340 | 3.67 | - | |
| Gliclazide | 25 mg/kg | Oral | - | - | - |
Note: This table is intended to provide a general understanding of sulfonylurea pharmacokinetics in rats. The values for this compound may differ significantly.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in blood glucose readings | Inconsistent dosing volume or technique. | Ensure all personnel are properly trained in oral gavage or the chosen administration route. Use calibrated equipment. |
| Animal stress affecting glucose levels. | Acclimatize animals to handling and dosing procedures before the study begins. Maintain a consistent and low-stress environment. | |
| No significant hypoglycemic effect observed | Insufficient dose. | Conduct a dose-escalation study to find an effective dose. |
| Poor bioavailability of the formulation. | Re-evaluate the formulation. Consider particle size reduction or alternative solubilizing agents. | |
| Rapid metabolism of the compound. | Conduct a pilot pharmacokinetic study to determine the compound's half-life in the target species. | |
| Severe hypoglycemia or adverse events | Dose is too high. | Immediately cease dosing and provide supportive care (e.g., glucose administration). Reduce the dose in subsequent experiments. |
| Formulation toxicity. | Evaluate the toxicity of the vehicle alone in a control group. Consider alternative, less toxic excipients. |
Experimental Protocols
Protocol 1: Dose-Finding Study for this compound in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into several groups (n=5 per group), including a vehicle control group and at least 3-4 dose groups of this compound (e.g., 1, 5, 10, 25 mg/kg).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Administration: Administer a single oral dose of the formulation to each mouse.
-
Monitoring:
-
Monitor blood glucose levels at baseline (before dosing) and at regular intervals post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Observe animals for any clinical signs of toxicity or hypoglycemia (e.g., lethargy, seizures).
-
-
Data Analysis: Determine the dose that produces a significant and sustained hypoglycemic effect without causing severe adverse events. This will be your optimal dose for subsequent efficacy studies.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Rats
-
Animal Model: Male Wistar rats, 8-10 weeks old, fasted overnight (12-16 hours).
-
Grouping: Divide rats into a vehicle control group and a this compound treatment group (n=6-8 per group).
-
Administration: Administer the predetermined optimal dose of this compound or vehicle orally.
-
Glucose Challenge: 30-60 minutes after drug administration, administer an oral glucose bolus (e.g., 2 g/kg).
-
Blood Sampling: Collect blood samples from the tail vein at 0 (immediately before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Analysis: Measure blood glucose concentrations for each time point. Calculate the area under the curve (AUC) for glucose to assess the effect of this compound on glucose tolerance.
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results in Acetohexamide Experiments
Disclaimer: The following information is based on the sulfonylurea drug Acetohexamide, as "Glyhexamide" did not yield specific results and is presumed to be a related query. This guide is for research purposes only and not for clinical use.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Acetohexamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Acetohexamide?
Acetohexamide is a first-generation sulfonylurea drug.[1] Its primary mechanism of action is to stimulate insulin secretion from pancreatic beta cells.[1][2] It achieves this by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel on the beta-cell membrane.[3][4] This binding leads to the closure of the K-ATP channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion. Acetohexamide may also have some extrapancreatic effects, such as enhancing insulin sensitivity in peripheral tissues.
Q2: What are the common causes of variability in in vitro experiments with Acetohexamide?
Inconsistent results in in vitro experiments using Acetohexamide can arise from several factors:
-
Cell Line Viability and Passage Number: The health and passage number of pancreatic beta-cell lines (e.g., MIN6, INS-1) can significantly impact their responsiveness to Acetohexamide.
-
Serum and Media Components: Components in the cell culture media and serum can interact with Acetohexamide or affect cell signaling pathways, leading to variability.
-
Drug Solubility and Stability: Acetohexamide has low water solubility. Improper dissolution or degradation of the compound can lead to inconsistent effective concentrations.
-
Assay Conditions: Variations in incubation times, glucose concentrations, and the presence of other compounds can all contribute to inconsistent results.
Q3: Why am I observing inconsistent blood glucose-lowering effects in my animal studies?
Variability in in vivo studies can be attributed to:
-
Animal Strain and Metabolism: Different animal strains can have varying metabolic rates and drug responses.
-
Diet and Fasting State: The diet and fasting state of the animals prior to and during the experiment can significantly influence baseline blood glucose levels and the response to Acetohexamide.
-
Drug Administration: The route and consistency of drug administration (e.g., oral gavage, intraperitoneal injection) can affect absorption and bioavailability.
-
Stress: Handling and experimental procedures can induce stress in animals, leading to fluctuations in blood glucose levels.
-
Drug Interactions: Co-administration of other compounds can alter the metabolism and efficacy of Acetohexamide.
Q4: How should Acetohexamide be stored to ensure its stability?
For long-term storage, Acetohexamide solid should be stored at -20°C. For short-term storage, it can be kept at 0-4°C. Stock solutions should be prepared fresh, but if necessary, can be stored in tightly sealed vials at -20°C for up to one month.
Troubleshooting Guides
Issue 1: Inconsistent Insulin Secretion in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Poor Cell Health | - Ensure cell viability is >95% before starting the experiment. - Use cells within a consistent and low passage number range. - Regularly test for mycoplasma contamination. |
| Inconsistent Drug Concentration | - Prepare fresh stock solutions of Acetohexamide for each experiment. - Use a suitable solvent like DMSO for the initial stock solution and ensure complete dissolution. - Verify the final concentration of Acetohexamide in the media. |
| Variable Glucose Stimulation | - Use a calibrated glucose meter to confirm the glucose concentrations in your buffers. - Ensure consistent pre-incubation and stimulation times. |
| Assay Interference | - If using an ELISA-based method for insulin detection, check for any interference from media components or the drug itself. - Run appropriate controls, including vehicle-only and positive controls (e.g., another sulfonylurea). |
Issue 2: High Variability in Animal Blood Glucose Levels
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Dosing | - Ensure accurate and consistent dosing for all animals. - For oral gavage, ensure the proper technique is used to avoid variability in absorption. |
| Dietary Variations | - Standardize the diet and feeding schedule for all animals in the study. - Ensure a consistent fasting period before blood glucose measurements. |
| Animal Stress | - Acclimatize animals to handling and experimental procedures before the study begins. - Perform procedures in a quiet and consistent environment. |
| Metabolic Differences | - Use animals of the same age, sex, and genetic background. - Randomize animals into treatment groups. |
| Drug Interactions | - Be aware of potential drug interactions that can affect blood glucose levels. - If co-administering other compounds, run appropriate control groups. |
Data Presentation
Table 1: Acetohexamide Solubility
| Solvent | Solubility |
| Water | 0.25 g/L (25 °C) |
| DMSO | ~45 mg/mL |
| Methanol | Slightly soluble |
| Ethanol (95%) | Slightly soluble |
| Acetone | Sparingly soluble |
| Chloroform | Slightly soluble |
| Ether | Insoluble |
| Pyridine | Soluble |
| Dimethylformamide | Freely soluble |
Table 2: Factors Influencing Acetohexamide Efficacy and Safety
| Factor | Effect on Acetohexamide | Potential for Inconsistent Results |
| Food Intake | Can affect absorption and the risk of hypoglycemia. | High |
| Alcohol | Can increase the risk of hypoglycemia and may cause a disulfiram-like reaction. | High |
| Renal Impairment | Can decrease the clearance of Acetohexamide and its active metabolite, increasing the risk of hypoglycemia. | High |
| Liver Disease | Can impair the metabolism of Acetohexamide, potentially altering its efficacy and safety profile. | High |
| Drug Interactions (e.g., NSAIDs, sulfonamides, beta-blockers) | Can potentiate the hypoglycemic effect of Acetohexamide. | High |
| Drug Interactions (e.g., corticosteroids, diuretics) | Can antagonize the hypoglycemic effect of Acetohexamide. | High |
| Genetic Polymorphisms | Variations in drug-metabolizing enzymes (e.g., CYP2C9) could potentially alter metabolism. | Moderate |
Table 3: Incidence of Hypoglycemia with Sulfonylureas (Comparative Data)
| Drug | Incidence of Major Hypoglycemic Episodes (per year) |
| Conventional Treatment | 0.7% |
| Chlorpropamide | 1.0% |
| Glibenclamide | 1.4% |
| Insulin | 1.8% |
| Acetohexamide (general) | Hypoglycemia is a common side effect. |
Experimental Protocols
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure the effect of Acetohexamide on insulin secretion from pancreatic beta cells in response to different glucose concentrations.
Materials:
-
Pancreatic beta-cell line (e.g., MIN6 or INS-1)
-
Cell culture medium (e.g., DMEM)
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
Acetohexamide
-
DMSO (for stock solution)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture pancreatic beta cells to 80-90% confluency in a 24-well plate.
-
Pre-incubation: Gently wash the cells with KRB buffer containing low glucose. Then, pre-incubate the cells in low-glucose KRB buffer for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer with:
-
Low glucose (negative control)
-
High glucose (positive control)
-
High glucose + Vehicle (e.g., DMSO)
-
High glucose + varying concentrations of Acetohexamide
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well.
In Vivo Blood Glucose-Lowering Study in a Rodent Model
Objective: To evaluate the effect of Acetohexamide on blood glucose levels in a diabetic or healthy rodent model.
Materials:
-
Rodent model (e.g., db/db mice, streptozotocin-induced diabetic rats, or healthy Wistar rats)
-
Acetohexamide
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions and handling for at least one week prior to the experiment.
-
Fasting: Fast the animals for a predetermined period (e.g., 4-6 hours) before the start of the experiment.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein.
-
Drug Administration: Administer Acetohexamide or vehicle via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Plot the change in blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion.
Visualizations
Caption: Acetohexamide Signaling Pathway for Insulin Secretion.
Caption: General Experimental Workflow for Acetohexamide Studies.
References
Technical Support Center: Enhancing Glyhexamide Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on strategies to improve the oral bioavailability of Glyhexamide in animal models. Given that this compound is a sulfonylurea drug with low aqueous solubility, many of the challenges and solutions are analogous to those for other drugs in the same class, such as Glibenclamide and Gliclazide.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenge is its low aqueous solubility, which is characteristic of many Biopharmaceutics Classification System (BCS) Class II drugs.[2] This poor solubility leads to a low dissolution rate in the gastrointestinal fluids, which in turn limits the amount of drug available for absorption into the bloodstream.[3] Consequently, this can result in low and variable oral bioavailability.
Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. Key approaches include:
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate. This includes techniques like solid lipid nanoparticles (SLNs) and cubosomal nanoparticles.
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier matrix in a solid state. This can lead to the drug being present in an amorphous form, which has higher solubility and dissolution rates compared to the crystalline form.
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, including Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of lipids, surfactants, and co-solvents. Upon contact with gastrointestinal fluids, these systems form fine emulsions or microemulsions, which can maintain the drug in a solubilized state for absorption.
-
Use of Excipients: Incorporating specific excipients such as solubilizers (e.g., surfactants, cyclodextrins) and permeation enhancers can improve both the solubility and the ability of the drug to cross the intestinal membrane.
Q3: Which animal models are typically used for pharmacokinetic studies of oral antidiabetic drugs?
A3: The selection of an appropriate animal model is crucial for obtaining reliable pharmacokinetic data. Rodents, particularly rats and mice, are commonly used in the initial stages of drug discovery and development due to their well-characterized physiology and cost-effectiveness. For certain studies, larger animals like dogs (e.g., Beagle dogs) may be used as they can have gastrointestinal physiology that is more comparable to humans. The choice of model should be based on similarities in drug absorption, distribution, metabolism, and excretion (ADME) processes between the animal model and humans.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability Despite Using a Standard Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Poor dissolution in vivo | 1. Particle Size Analysis: Characterize the particle size distribution of the this compound powder. 2. Formulation Modification: Consider micronization or nano-sizing of the drug substance. Alternatively, formulate as a solid dispersion or a lipid-based system. | A large particle size reduces the surface area available for dissolution, leading to slow and incomplete drug release. Amorphous solid dispersions and lipid-based formulations can significantly enhance dissolution. |
| Drug precipitation in the GI tract | 1. In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate fed and fasted states. 2. Formulation with Precipitation Inhibitors: Incorporate hydrophilic polymers (e.g., HPMC) into the formulation to maintain a supersaturated state in vivo. | The change in pH and fluid composition along the GI tract can cause the dissolved drug to precipitate, reducing the amount available for absorption. Polymers can inhibit this precipitation. |
| Poor membrane permeability | 1. In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the intrinsic permeability of this compound. 2. Incorporate Permeation Enhancers: Include excipients known to enhance membrane permeability in the formulation. | Even if the drug is dissolved, it must be able to cross the intestinal epithelium to reach the systemic circulation. Permeation enhancers can facilitate this process. |
Issue 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Bioavailability
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate in vitro-in vivo correlation (IVIVC) | 1. Refine Dissolution Method: Use dissolution media that more closely mimic the in vivo environment of the target animal model (e.g., adjust pH, add bile salts). 2. Consider Dynamic Dissolution Models: Employ more sophisticated dissolution apparatus that simulates the changing conditions of the GI tract. | Standard dissolution tests may not accurately predict in vivo performance. Biorelevant media and dynamic models can provide a more predictive in vitro assessment. |
| First-pass metabolism | 1. In Vitro Metabolism Studies: Use liver microsomes from the animal model to assess the metabolic stability of this compound. 2. Formulation to Bypass First-Pass Metabolism: Explore formulations that promote lymphatic uptake, such as those containing long-chain fatty acids. | Significant metabolism in the liver or gut wall after absorption can reduce the amount of active drug reaching systemic circulation. Lymphatic transport can bypass the liver initially. |
| Influence of GI transit time | 1. Use of Mucoadhesive Polymers: Incorporate mucoadhesive excipients into the formulation to increase the residence time of the dosage form in the absorptive regions of the intestine. | Rapid transit through the small intestine can limit the time available for dissolution and absorption. Mucoadhesive formulations can prolong this time. |
Illustrative Quantitative Data
The following table summarizes hypothetical pharmacokinetic data for this compound in a rat model, comparing a standard suspension to various enhanced formulations. These values are illustrative and based on typical improvements seen with similar BCS Class II drugs.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 10 | 500 ± 80 | 4.0 ± 0.5 | 3000 ± 450 | 100 |
| Solid Dispersion | 10 | 1200 ± 150 | 2.0 ± 0.3 | 7500 ± 900 | 250 |
| Solid Lipid Nanoparticles | 10 | 1500 ± 200 | 1.5 ± 0.2 | 9000 ± 1100 | 300 |
| Self-Emulsifying System | 10 | 1800 ± 250 | 1.0 ± 0.2 | 10500 ± 1300 | 350 |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30) in a suitable organic solvent (e.g., methanol) in a 1:4 drug-to-carrier ratio.
-
Evaporation: Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Drying: Dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Wistar rats (200-250 g), fasted overnight with free access to water.
-
Dosing: Administer the this compound formulation (e.g., suspension, solid dispersion) orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
Visualizations
Caption: Workflow for evaluating the bioavailability of this compound formulations.
Caption: Strategies to overcome the low bioavailability of this compound.
References
Technical Support Center: Glyhexamide-Induced Hypoglycemia in Experimental Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Glyhexamide-induced hypoglycemia in experimental animals.
Disclaimer: this compound is a sulfonylurea compound for which there is limited publicly available experimental data in animal models. The following protocols, dosage recommendations, and expected outcomes are largely based on data from other well-studied second-generation sulfonylureas, such as Glibenclamide. Researchers should use this information as a guide and must conduct dose-finding and validation studies specific to this compound for their experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, as a sulfonylurea, is an oral hypoglycemic agent.[1] Its primary mechanism of action is to stimulate insulin secretion from the pancreatic β-cells. It achieves this by binding to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of these cells. This binding leads to the closure of the K-ATP channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin release into the bloodstream and lowering blood glucose levels.[1]
Q2: What is a suitable vehicle for administering this compound to experimental animals?
A2: this compound is soluble in DMSO.[2] For oral administration in animal studies, a common practice for poorly water-soluble compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then suspend this solution in a vehicle such as 0.5% carboxymethyl cellulose (CMC) or a vegetable oil. It is crucial to keep the final concentration of the organic solvent low (e.g., <5% DMSO) to avoid solvent-related toxicity. A vehicle-only control group should always be included in the experimental design to account for any effects of the vehicle itself.
Q3: How quickly can I expect to see a hypoglycemic effect after this compound administration?
A3: Based on data from other oral sulfonylureas like glibenclamide, the peak hypoglycemic effect is typically observed between 2 to 4 hours after oral administration in rats.[2] However, the exact timing can vary depending on the animal species, strain, dose, and formulation. It is recommended to perform a time-course study to determine the peak effect time for your specific experimental conditions.
Q4: What are the typical signs of hypoglycemia in rodents?
A4: Signs of hypoglycemia in rodents can range from mild to severe and may include lethargy, piloerection (hair standing on end), tremors, seizures, and coma in severe cases. Close monitoring of the animals is essential, especially during the expected peak effect window of the drug.
Q5: How can I confirm hypoglycemia in my experimental animals?
A5: Hypoglycemia should be confirmed by measuring blood glucose levels. This can be done using a handheld glucometer with blood samples obtained from the tail vein. A blood glucose level below 50 mg/dL is generally considered hypoglycemic in rodents, although this threshold can vary slightly between species and strains.
Troubleshooting Guides
Issue 1: High Variability in Blood Glucose Response to this compound
-
Possible Cause 1: Inconsistent Drug Administration: Improper oral gavage technique can lead to inconsistent dosing.
-
Solution: Ensure all personnel are properly trained in oral gavage. Verify the correct placement of the gavage needle and administer the suspension slowly to prevent regurgitation.
-
-
Possible Cause 2: Animal Stress: Stress can significantly impact blood glucose levels and the response to hypoglycemic agents.
-
Solution: Acclimatize animals to the experimental procedures, including handling and gavage, for several days before the study begins. Maintain a calm and quiet environment in the animal facility.
-
-
Possible Cause 3: Food Intake Variability: The amount of food in the stomach can affect the absorption of orally administered drugs.
-
Solution: For acute studies, animals should be fasted overnight (typically 12-16 hours) with free access to water to ensure a consistent baseline metabolic state. For chronic studies, ensure consistent access to food and monitor food intake.
-
Issue 2: No Significant Hypoglycemic Effect Observed
-
Possible Cause 1: Insufficient Dose: The dose of this compound may be too low to elicit a significant hypoglycemic response.
-
Solution: Perform a dose-response study to determine the optimal dose of this compound for your animal model. Based on data for glibenclamide in rats, oral doses can range from 0.5 mg/kg to 10 mg/kg.
-
-
Possible Cause 2: Poor Drug Solubility/Suspension: If the drug is not properly dissolved or suspended in the vehicle, the actual administered dose may be lower than intended.
-
Solution: Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before suspending it in the final vehicle. Vortex or sonicate the suspension before each administration to ensure homogeneity.
-
-
Possible Cause 3: Animal Model Resistance: The chosen animal model may have inherent resistance to sulfonylureas.
-
Solution: Review the literature to ensure the selected animal strain is appropriate for studying sulfonylurea effects. Consider using a different strain or a model with known sensitivity to these drugs.
-
Issue 3: Severe, Life-Threatening Hypoglycemia
-
Possible Cause 1: Overdose of this compound: The administered dose is too high for the animal model.
-
Immediate Action: If an animal shows signs of severe hypoglycemia (seizures, unresponsiveness), immediately administer a bolus of glucose.
-
Prevention: Conduct a thorough dose-finding study starting with very low doses.
-
-
Possible Cause 2: Prolonged Drug Action: Sulfonylureas can have a long duration of action, leading to recurrent hypoglycemia.
-
Solution: After initial glucose administration, continue to monitor blood glucose frequently (e.g., every 15-30 minutes) and provide supplemental glucose as needed. In cases of prolonged hypoglycemia, a continuous subcutaneous or intraperitoneal infusion of dextrose may be necessary. For recurrent hypoglycemia, administration of octreotide, a somatostatin analog that inhibits insulin secretion, can be considered.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 451-71-8 | |
| Molecular Formula | C16H22N2O3S | |
| Molecular Weight | 322.43 g/mol | |
| Melting Point | 153-155 °C | |
| Solubility | Soluble in DMSO |
Table 2: Example Oral Glibenclamide Dosage and Expected Blood Glucose Response in Rats (for adaptation to this compound)
| Dose (mg/kg) | Animal Model | Expected Blood Glucose Nadir (mg/dL) | Time to Nadir (hours) | Notes | Reference |
| 0.5 | Wistar Rats | ~70-80 | 2-4 | Mild hypoglycemic effect. | |
| 2.5 | Wistar Rats | ~50-60 | 2-4 | Moderate hypoglycemic effect. | |
| 5.0 | Wistar Rats | ~40-50 | 2-4 | Significant hypoglycemic effect. | |
| 10.0 | Wistar Rats | <40 | 2-4 | Potentially severe hypoglycemia. |
Note: This data is for Glibenclamide and should be used as a starting point for designing this compound dose-finding studies. Actual results with this compound may vary.
Table 3: Emergency Treatment for Severe Hypoglycemia
| Treatment | Dosage | Route of Administration | Notes |
| Dextrose Solution | 1-2 g/kg | Oral (if conscious), Intraperitoneal (IP), or Intravenous (IV) | A 50% dextrose solution is commonly used for IV or IP administration. For oral administration, a 20-40% solution can be used. |
| Glucagon | 0.05-0.1 mg/kg | Subcutaneous (SC) or Intramuscular (IM) | May be less effective in sulfonylurea-induced hypoglycemia due to stimulation of insulin release. |
| Octreotide | 1-10 µg/kg | Subcutaneous (SC) | Can be used for recurrent or persistent hypoglycemia to inhibit further insulin secretion. |
Experimental Protocols
Protocol 1: Induction of Acute Hypoglycemia with this compound in Rats (Template)
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House animals in a controlled environment (12:12h light-dark cycle, 22±2°C) for at least one week before the experiment.
-
Fasting: Fast animals overnight (12-16 hours) with free access to water.
-
Baseline Blood Glucose: Before drug administration, measure baseline blood glucose from the tail vein using a glucometer.
-
Drug Preparation:
-
Dissolve this compound powder in a minimal amount of DMSO.
-
Suspend the DMSO solution in 0.5% CMC to the desired final concentration.
-
Prepare a vehicle control solution (DMSO in 0.5% CMC) with the same final DMSO concentration.
-
-
Drug Administration: Administer the this compound suspension or vehicle control via oral gavage at a volume of 5-10 mL/kg.
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 0.5, 1, 2, 3, 4, 6, and 8 hours) post-administration.
-
Hypoglycemia Management: Have a 50% dextrose solution ready for immediate administration in case of severe hypoglycemia.
-
Data Analysis: Plot the blood glucose levels over time to determine the dose-response relationship and the time to peak effect.
Protocol 2: Management of Severe this compound-Induced Hypoglycemia
-
Identify Severe Hypoglycemia: Observe for clinical signs (lethargy, tremors, seizures, coma) and confirm with a blood glucose reading (<40 mg/dL).
-
Immediate Glucose Administration:
-
If the animal is conscious and can swallow: Administer a 20-40% glucose solution orally (1-2 g/kg).
-
If the animal is unconscious or seizing: Administer a 50% dextrose solution intraperitoneally or intravenously (1-2 g/kg).
-
-
Monitor Blood Glucose: Re-check blood glucose levels every 15-30 minutes.
-
Repeat Glucose Administration: If blood glucose remains below 60 mg/dL, repeat the glucose administration.
-
Address Recurrent Hypoglycemia: If hypoglycemia recurs, consider a subcutaneous injection of octreotide (1-10 µg/kg) to inhibit further insulin release. Continue to monitor blood glucose and provide supplemental glucose as needed.
-
Supportive Care: Keep the animal warm and monitor its vital signs until it has fully recovered.
-
Post-Recovery: Once the animal is stable and euglycemic, provide access to food and water. Continue to monitor for at least 24 hours due to the potential for prolonged sulfonylurea action.
Mandatory Visualizations
References
Refinement of analytical methods for Glyhexamide detection
Welcome to the technical support center for the analytical determination of Glyhexamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the detection and quantification of this compound?
A1: While specific literature on this compound is limited, the primary analytical methods for sulfonylureas, the class of compounds to which this compound belongs, are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] These techniques offer the necessary selectivity and sensitivity for quantifying the active pharmaceutical ingredient in various matrices.
Q2: What is a typical mobile phase for reverse-phase HPLC analysis of sulfonylureas like this compound?
A2: A common mobile phase for the analysis of sulfonylurea drugs is a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer (often a phosphate buffer) with the pH adjusted to be acidic, typically around 3.5.[2] The exact ratio of organic to aqueous phase will depend on the specific column and compound but a common starting point is a ratio of 60:40 or similar.[2]
Q3: My HPLC chromatogram for this compound is showing peak tailing. What are the possible causes and solutions?
A3: Peak tailing in HPLC analysis of sulfonylureas can be caused by several factors:
-
Secondary interactions: The analyte may be interacting with active sites (silanols) on the silica-based column packing.
-
Solution: Use a high-purity silica column or add a competing base, like triethylamine (TEA), to the mobile phase to block these active sites. Adjusting the mobile phase pH to a lower value (e.g., pH 2-3) can also help by keeping the analyte in a single ionic state.[3]
-
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column contamination or degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
Q4: I am observing a drift in retention time for my this compound standard during an HPLC run. What should I check?
A4: Retention time drift can be frustrating. Here are some common causes and troubleshooting steps:
-
Changes in mobile phase composition: The mobile phase composition may be changing over time due to evaporation of the more volatile organic component or improper mixing.
-
Solution: Prepare fresh mobile phase daily and ensure the solvent bottles are well-sealed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Column temperature fluctuations: Inconsistent column temperature can lead to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Column equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time between injections.
-
-
Leaks in the system: A small leak in the pump, injector, or fittings can cause pressure fluctuations and lead to retention time instability.
-
Solution: Systematically check all fittings and connections for any signs of leakage.
-
Troubleshooting Guides
HPLC-UV Analysis of this compound
This guide addresses common issues encountered during the HPLC-UV analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No Peak/Low Signal | Incorrect wavelength setting on the UV detector. | Verify the UV maximum absorbance for this compound (or a similar sulfonylurea) and set the detector accordingly. A common wavelength for sulfonylureas is around 230 nm. |
| Sample degradation. | Prepare fresh standards and samples. Ensure proper storage conditions. | |
| Injection issue (e.g., blocked needle, air bubble in the sample loop). | Purge the injector and ensure the syringe is functioning correctly. Check for air bubbles in the sample vial. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing). | Systematically isolate the source of the high pressure by disconnecting components starting from the detector and moving backward. Flush or replace the blocked component. |
| Mobile phase precipitation. | Ensure the buffer is fully dissolved in the mobile phase and that the organic and aqueous phases are miscible in the proportions used. | |
| Split Peaks | Column void or channeling. | This may indicate a degraded column. Try flushing the column. If the problem persists, the column may need to be replaced. |
| Injector issue causing improper sample introduction. | Inspect the injector rotor seal for scratches or wear. | |
| Baseline Noise/Drift | Air bubbles in the detector flow cell. | Degas the mobile phase and purge the system. |
| Contaminated mobile phase or column. | Prepare fresh mobile phase with high-purity solvents. Flush the column with a strong solvent. | |
| Detector lamp nearing the end of its life. | Check the lamp energy and replace it if it is low. |
LC-MS/MS Analysis of this compound
This guide provides troubleshooting for common issues during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Ion Intensity/No Signal | Ion source settings are not optimal. | Optimize ion source parameters such as capillary voltage, gas flow, and temperature for this compound. |
| Inefficient ionization in the chosen mobile phase. | Ensure the mobile phase pH is suitable for promoting the ionization of this compound (e.g., acidic mobile phase for positive ion mode). The addition of a small amount of formic acid or ammonium formate can improve ionization. | |
| Ion suppression from the sample matrix. | Improve sample clean-up procedures (e.g., solid-phase extraction). Adjust the chromatography to separate this compound from interfering matrix components. | |
| Inconsistent Results/Poor Reproducibility | Carryover from previous injections. | Implement a robust needle and injection port washing procedure between samples. |
| Instability of the analyte in the autosampler. | Ensure the autosampler is temperature-controlled, especially for long runs. | |
| Fluctuations in the MS detector. | Perform a system suitability check and recalibrate the mass spectrometer if necessary. | |
| High Background Noise | Contaminated solvents, reagents, or glassware. | Use high-purity LC-MS grade solvents and reagents. Ensure all glassware is thoroughly cleaned. |
| Leaks in the LC or MS system. | Check for any leaks, which can introduce contaminants into the system. |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Quantification
This protocol is a general method adapted from the analysis of other sulfonylurea drugs and should be optimized for this compound.
-
Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and a data acquisition system.
-
Mobile Phase: A filtered and degassed mixture of methanol, acetonitrile, and potassium phosphate buffer (pH 3.5) in a ratio of 60:10:30 (v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: For pharmaceutical dosage forms, crush tablets, dissolve in mobile phase, sonicate, and filter through a 0.45 µm filter before injection. For biological samples, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is required.
-
Analysis: Inject the standards and samples, and quantify the amount of this compound by comparing the peak area of the sample to the calibration curve.
Protocol 2: LC-MS/MS Method for this compound Detection
This is a general protocol for the sensitive detection of sulfonylureas and should be optimized for this compound.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Determine the precursor ion (the protonated molecule [M+H]⁺ of this compound) and a suitable product ion for quantification. These will need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Optimization: Optimize collision energy and other MS parameters to achieve the best signal intensity.
-
-
Sample Preparation: Due to the high sensitivity of LC-MS/MS, a thorough sample clean-up is crucial to minimize matrix effects. Solid-phase extraction is a common technique.
Data Presentation
The following tables summarize typical performance characteristics for the analysis of sulfonylurea drugs using HPLC-UV and LC-MS/MS. These values can serve as a benchmark when developing a method for this compound.
Table 1: Typical HPLC-UV Method Performance for Sulfonylurea Analysis
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Typical LC-MS/MS Method Performance for Sulfonylurea Analysis
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical sample preparation workflow for LC-MS/MS analysis.
References
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of First and Second-Generation Sulfonylureas: Tolbutamide vs. Glibenclamide
A detailed examination of the in vitro potency and mechanisms of action of Tolbutamide, a first-generation sulfonylurea, and Glibenclamide, a second-generation agent, reveals significant differences in their efficacy in stimulating insulin secretion. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison based on available experimental data, detailed methodologies, and signaling pathway visualizations.
The management of type 2 diabetes has historically relied on the use of sulfonylureas, which function by stimulating insulin release from pancreatic β-cells. While the originally requested compound, Glyhexamide, is a first-generation sulfonylurea, a lack of available in vitro data necessitates a comparative analysis using a representative compound from the same class, Tolbutamide, against the more potent second-generation sulfonylurea, Glibenclamide.
Executive Summary
In vitro studies consistently demonstrate that Glibenclamide, a second-generation sulfonylurea, exhibits significantly higher potency compared to Tolbutamide, a first-generation compound. This enhanced efficacy is attributed to its stronger binding affinity for the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel and, consequently, a more potent inhibition of this channel. Experimental evidence indicates that Glibenclamide is effective at nanomolar concentrations, whereas Tolbutamide requires micromolar concentrations to elicit a comparable response in stimulating insulin secretion.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key in vitro efficacy parameters for Tolbutamide and Glibenclamide based on available experimental data.
| Parameter | Tolbutamide (First-Generation) | Glibenclamide (Second-Generation) | Fold Difference (Approx.) |
| KATP Channel Inhibition (IC50) | ~0.8 µM - 32.2 µM[1][2] | ~0.5 µM - 6 µM[3][4] | Varies based on experimental conditions |
| Effective Concentration for Insulin Secretion | 20-500 µg/mL (in isolated rat islets)[5] | 100-400 times more potent than Tolbutamide | 100-400x |
| EC50 for Glucose-Stimulated Insulin Release | Not significantly different from control in some studies. | 5.8 ± 0.3 mmol/l glucose (pre-exposed islets) | N/A |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions, such as the cell type used, glucose concentration, and the presence of nucleotides like ATP and ADP.
Mechanism of Action: The Sulfonylurea Signaling Pathway
Both Tolbutamide and Glibenclamide share the same fundamental mechanism of action. They bind to the SUR1 subunit of the KATP channel on the pancreatic β-cell membrane. This binding event leads to the closure of the KATP channel, which in turn causes membrane depolarization. The change in membrane potential activates voltage-dependent calcium channels, leading to an influx of calcium ions (Ca2+). The rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to compare the efficacy of sulfonylureas.
KATP Channel Inhibition Assay (Patch-Clamp Electrophysiology)
Objective: To measure the half-maximal inhibitory concentration (IC50) of sulfonylureas on KATP channel activity.
Methodology:
-
Cell Preparation: Use pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated primary pancreatic islets.
-
Patch-Clamp Recording: Employ the whole-cell or inside-out patch-clamp configuration to record KATP channel currents.
-
Channel Activation: Induce KATP channel activity by using a low intracellular ATP concentration or by applying a KATP channel opener (e.g., diazoxide).
-
Drug Application: Perfuse the cells with solutions containing increasing concentrations of Tolbutamide or Glibenclamide.
-
Data Analysis: Measure the inhibition of the KATP current at each drug concentration and plot a dose-response curve to determine the IC50 value.
In Vitro Insulin Secretion Assay
Objective: To determine the dose-response relationship of sulfonylurea-induced insulin secretion.
Methodology:
-
Islet/Cell Culture: Use isolated pancreatic islets or cultured pancreatic β-cell lines.
-
Pre-incubation: Pre-incubate the cells in a low-glucose buffer to establish a basal insulin secretion rate.
-
Stimulation: Incubate the cells with various concentrations of Tolbutamide or Glibenclamide in the presence of a fixed, sub-stimulatory glucose concentration.
-
Supernatant Collection: After a defined incubation period (e.g., 60 minutes), collect the cell culture supernatant.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Plot the insulin concentration against the drug concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolbutamide stimulation and inhibition of insulin release: studies of the underlying ionic mechanisms in isolated rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Glyhexamide Cross-reactivity with ATP-binding Cassette (ABC) Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of the sulfonylurea drug Glyhexamide with other members of the ATP-binding cassette (ABC) transporter superfamily. Due to the limited availability of direct experimental data for this compound, this analysis incorporates data from other structurally related sulfonylureas, primarily glibenclamide and gliclazide, to infer potential off-target interactions. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided.
Introduction to this compound and its Primary Target
This compound is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, used in the management of type 2 diabetes mellitus. The primary mechanism of action of sulfonylureas involves the inhibition of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This channel is a hetero-octameric complex composed of two subunits: the inward-rectifier potassium channel pore, Kir6.2, and the regulatory sulfonylurea receptor 1 (SUR1). SUR1, encoded by the ABCC8 gene, is a member of the ABCC subfamily of ABC transporters and serves as the primary molecular target for this compound and other sulfonylureas. Binding of this compound to SUR1 leads to the closure of the K-ATP channel, resulting in β-cell membrane depolarization, calcium influx, and subsequent insulin exocytosis.
Cross-reactivity with Other ABC Transporters
While SUR1 is the primary target, the structural similarity of the nucleotide-binding domains (NBDs) across the ABC transporter superfamily raises the potential for cross-reactivity of sulfonylureas with other members. This can lead to off-target effects and potential drug-drug interactions. This guide examines the available evidence for the interaction of sulfonylureas with other clinically relevant ABC transporters.
Data Presentation: Quantitative Analysis of Sulfonylurea-ABC Transporter Interactions
The following table summarizes the available quantitative data on the interaction of various sulfonylureas with different ABC transporters. It is important to note the absence of direct binding or inhibition data for this compound. The data presented for glibenclamide and gliclazide can be used to estimate the potential for cross-reactivity.
| Drug | Transporter | Assay Type | Parameter | Value | Reference |
| Glibenclamide | SUR1 (ABCC8) | Radioligand Binding | K | ~4 nM | [1] |
| SUR2A (ABCC9) | Radioligand Binding | K | ~27 nM | [1] | |
| P-glycoprotein (ABCB1) | ATPase Assay | K | Not specified, stimulates ATPase activity | [2] | |
| P-glycoprotein (ABCB1) | Calcein-AM Efflux | IC | Not specified, inhibits efflux | [3] | |
| MRP1 (ABCC1) | Calcein Efflux | IC | Dose-dependent inhibition | [3] | |
| CFTR (ABCC7) | Electrophysiology | K | ~30 µM | ||
| Gliclazide | SUR1 (ABCC8) | Electrophysiology | K | High affinity | |
| SUR2 (ABCC9) | Electrophysiology | K | Low affinity | ||
| P-glycoprotein (ABCB1) | Digoxin Permeability | IC | Dose-dependent inhibition (0.1-500 µM) | ||
| GlyH-101 (A CFTR Inhibitor with structural similarities) | CFTR (ABCC7) | Electrophysiology | IC | 1.4 µM (+60 mV) to 5.6 µM (-60 mV) |
Note: The affinity and inhibitory concentrations can vary depending on the experimental conditions and cell types used. The data for gliclazide with P-glycoprotein is presented as a range of effective concentrations from an in situ intestinal perfusion study.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for SUR Affinity
This assay is used to determine the binding affinity of a test compound (e.g., this compound) to a specific sulfonylurea receptor subtype (e.g., SUR1 or SUR2).
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the target SUR subtype (e.g., pancreatic islets for SUR1, cardiac tissue for SUR2A, or transfected cell lines like HEK293) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of a radiolabeled sulfonylurea (e.g., [³H]glibenclamide), and varying concentrations of the unlabeled test compound (this compound).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled high-affinity sulfonylurea).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC
50value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). -
Calculate the inhibition constant (K
i) using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.
ATPase Assay for P-glycoprotein Interaction
This assay measures the ATP hydrolysis activity of P-glycoprotein in the presence of a test compound. Substrates of P-gp often stimulate its ATPase activity.
1. Membrane Vesicle Preparation:
-
Use inside-out membrane vesicles prepared from cells overexpressing P-glycoprotein (e.g., Sf9 insect cells or HEK293 cells).
2. ATPase Reaction:
-
In a 96-well plate, add the P-gp-containing membrane vesicles to a reaction buffer containing ATP and magnesium ions.
-
Add varying concentrations of the test compound (this compound).
-
Include a positive control (a known P-gp substrate like verapamil) and a negative control (no test compound).
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
3. Phosphate Detection:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
4. Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi produced in each well.
-
Plot the ATPase activity (nmol Pi/min/mg protein) against the concentration of the test compound to determine if it stimulates or inhibits P-gp ATPase activity.
Vesicular Transport Assay for ABC Transporter Substrate/Inhibitor Identification
This assay directly measures the transport of a substrate into inside-out membrane vesicles containing a specific ABC transporter.
1. Vesicle Preparation:
-
Use inside-out membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., P-gp, MRP1).
2. Transport Reaction:
-
Pre-incubate the vesicles with the test compound (this compound) at various concentrations to assess its inhibitory potential.
-
Initiate the transport by adding a labeled substrate (e.g., a fluorescent or radiolabeled known substrate of the transporter) and ATP to energize the transport.
-
For substrate identification, use a labeled version of the test compound itself.
-
Incubate the reaction at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.
3. Separation and Detection:
-
Stop the transport by adding ice-cold stop buffer and rapidly filtering the mixture through a filter plate to trap the vesicles.
-
Wash the filters to remove the extra-vesicular substrate.
-
Quantify the amount of substrate transported into the vesicles by measuring the fluorescence or radioactivity of the filters.
4. Data Analysis:
-
For inhibition studies, plot the transport rate against the concentration of the test compound to determine the IC
50value. -
For substrate studies, compare the ATP-dependent uptake of the labeled compound with a known substrate.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced insulin secretion in pancreatic β-cells.
Experimental Workflow: Radioligand Binding Assay
References
- 1. Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibition by glibenclamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sulphonylurea glibenclamide inhibits multidrug resistance protein (MRP1) activity in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Second-Generation Sulfonylureas
A detailed guide for researchers and drug development professionals on the metabolic characteristics of Glyhexamide and its analogs, featuring supporting experimental data and protocols.
In the landscape of type 2 diabetes mellitus treatment, second-generation sulfonylureas remain a significant therapeutic class. Their efficacy is intrinsically linked to their pharmacokinetic profiles, of which metabolic stability is a critical determinant. This guide provides a comparative analysis of the metabolic stability of this compound and other prominent second-generation sulfonylureas: Glyburide (Glibenclamide), Glipizide, and Gliclazide.
In Vitro Metabolic Stability
The metabolic stability of a compound is often first assessed using in vitro systems, such as human liver microsomes (HLM) or cryopreserved human hepatocytes. These assays provide key parameters like intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.
Table 1: In Vitro Metabolic Stability Data of Second-Generation Sulfonylureas in Human Liver Microsomes
| Compound | Intrinsic Clearance (CLint) (μL/min/mg microsomal protein) | Data Source |
| Glyburide | 52.9 | [1] |
| This compound | Data not available | |
| Glipizide | Data not available | |
| Gliclazide | Data not available |
Note: The lack of publicly available in vitro metabolic stability data for this compound, Glipizide, and Gliclazide in a directly comparable format highlights a gap in the literature.
In Vivo Pharmacokinetic Parameters
In vivo data provides a broader picture of a drug's fate in a biological system, encompassing absorption, distribution, metabolism, and excretion. The plasma half-life and clearance are key indicators of a drug's metabolic stability and duration of action.
Table 2: In Vivo Pharmacokinetic Parameters of Second-Generation Sulfonylureas
| Compound | Plasma Half-life (hours) | Primary Route of Metabolism | Primary Metabolizing Enzyme |
| Glyburide | ~10 | Hepatic | CYP2C9[2][3] |
| Glipizide | 2 - 5 | Hepatic[4] | CYP2C9[5] |
| Gliclazide | 10 - 20 | Hepatic | CYP2C9 |
Metabolic Pathways
Second-generation sulfonylureas predominantly undergo Phase I metabolism, primarily hydroxylation, mediated by the cytochrome P450 enzyme system, with CYP2C9 being the major contributor. This initial metabolic step increases the polarity of the drug molecule, facilitating its subsequent excretion.
Experimental Protocols
In Vitro Human Liver Microsomal Stability Assay
This assay determines the rate of metabolism of a compound by cytochrome P450 enzymes present in human liver microsomes.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 0.5%) to avoid enzyme inhibition.
-
Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine the phosphate buffer, human liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume (µL) / mg of microsomal protein in the incubation)
In Vitro Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells containing both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Objective: To determine the in vitro intrinsic clearance (CLint) in a system that more closely resembles the in vivo environment.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media (e.g., Williams' Medium E)
-
Test compound
-
Collagen-coated culture plates
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating: Thaw the cryopreserved hepatocytes according to the supplier's protocol and plate them on collagen-coated plates. Allow the cells to attach and form a monolayer.
-
Compound Addition: Prepare a solution of the test compound in the incubation medium. Remove the plating medium from the hepatocytes and add the medium containing the test compound.
-
Incubation: Incubate the plate at 37°C in a humidified incubator, typically with 5% CO2.
-
Time Points: At specified time points, collect aliquots of the incubation medium and/or the cell lysate.
-
Reaction Termination and Sample Preparation: Terminate the metabolic activity by adding a cold organic solvent containing an internal standard to the collected samples. Process the samples by centrifugation to remove cellular debris.
-
Analysis: Quantify the concentration of the parent compound in the processed samples using LC-MS/MS.
-
Data Analysis: Similar to the microsomal stability assay, calculate the in vitro half-life and intrinsic clearance from the rate of disappearance of the parent compound over time.
Conclusion
The metabolic stability of second-generation sulfonylureas is a key factor influencing their clinical utility. The available data indicates that Glyburide, Glipizide, and Gliclazide are all subject to hepatic metabolism, primarily mediated by the CYP2C9 enzyme. While in vivo pharmacokinetic data provides valuable insights into their relative durations of action, a more complete understanding would be facilitated by publicly available, directly comparable in vitro metabolic stability data for all compounds in this class, including this compound. The experimental protocols provided herein offer a standardized approach for researchers to generate such data, enabling more robust structure-activity relationship studies and aiding in the design of future hypoglycemic agents with optimized pharmacokinetic profiles.
References
- 1. A pharmacogenetic pilot study of CYP2C9 common genetic variant and sulfonylureas therapeutic response in type 2 diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 2C9 *2 and *3 polymorphisms and the dose and effect of sulfonylurea in type II diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. mdpi.com [mdpi.com]
Benchmarking Glyhexamide's Potency: A Comparative Analysis with Second-Generation Sulfonylureas
Introduction to Sulfonylureas
Sulfonylureas are a class of oral hypoglycemic agents used in the management of type 2 diabetes. Their primary function is to stimulate insulin secretion from the pancreatic β-cells. This action is mediated through the binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane. The binding of a sulfonylurea molecule to SUR1 leads to the closure of the K-ATP channel, causing membrane depolarization. This change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions and subsequent exocytosis of insulin-containing secretory granules.
Second-generation sulfonylureas were developed to offer increased potency and improved safety profiles compared to their first-generation counterparts. These agents are widely prescribed and have been extensively studied. Glyhexamide is also classified as a sulfonylurea and is known to be a hypoglycemic agent; however, its specific potency relative to the second-generation drugs has not been well-documented in accessible scientific literature.
Comparative Potency of Second-Generation Sulfonylureas
The potency of sulfonylureas is typically determined by their binding affinity to the SUR1 receptor (expressed as Ki) and their ability to stimulate insulin secretion or inhibit the K-ATP channel activity (often measured as IC50 or EC50 values). Lower Ki, IC50, or EC50 values indicate higher potency.
| Drug | Target | Parameter | Value | Cell Type/System |
| Glyburide (Glibenclamide) | SUR1/Kir6.2 | Ki | ~0.7 nM | Recombinant HEK-293 cells |
| SUR1/Kir6.2 | IC50 | ~0.92 nM | Recombinant HEK-293 cells | |
| Gliclazide | Whole-cell K-ATP currents | IC50 | 184 nM | Pancreatic β-cells |
| Glipizide | Not Available | IC50 | Not Available | Not Available |
| Glimepiride | Not Available | IC50 | Not Available | Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table summarizes available quantitative data on the potency of second-generation sulfonylureas. The absence of data for this compound is noted.
Signaling Pathway of Sulfonylurea-Induced Insulin Secretion
The following diagram illustrates the common signaling pathway for sulfonylureas in pancreatic β-cells.
Experimental Protocols
To benchmark the potency of a sulfonylurea like this compound against second-generation agents, standardized in vitro and in vivo experiments are necessary. Below are detailed methodologies for key experiments.
In Vitro Insulin Secretion Assay
Objective: To determine the dose-dependent effect of sulfonylureas on insulin secretion from pancreatic β-cells.
Methodology:
-
Cell Culture: Pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated primary pancreatic islets are cultured under standard conditions.
-
Pre-incubation: Cells or islets are washed and pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with fresh KRB buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) and varying concentrations of the test sulfonylurea (e.g., this compound) and reference second-generation sulfonylureas. A control group with only the stimulatory glucose concentration is included.
-
Incubation: The cells or islets are incubated for a defined period (e.g., 60 minutes) at 37°C.
-
Sample Collection: The supernatant is collected to measure secreted insulin. The cells or islets are lysed to determine the total insulin content.
-
Insulin Measurement: Insulin concentrations in the supernatant and cell lysates are quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The amount of secreted insulin is normalized to the total insulin content. Dose-response curves are generated to calculate the EC50 (half-maximal effective concentration) for each compound, which represents its potency in stimulating insulin secretion.
Experimental Workflow: In Vitro Insulin Secretion Assay
The following diagram outlines the workflow for the in vitro insulin secretion assay.
Conclusion
While this compound is identified as a sulfonylurea with hypoglycemic properties, a direct and quantitative comparison of its potency against second-generation sulfonylureas is conspicuously absent from the current body of scientific literature. The provided data for second-generation agents like glyburide and gliclazide offer a benchmark for the potency of this class of drugs. To definitively position this compound within the therapeutic landscape of sulfonylureas, further research, including head-to-head in vitro and in vivo studies following standardized protocols, is imperative. Such studies would need to determine key potency metrics like IC50 for K-ATP channel inhibition and EC50 for insulin secretion, as well as binding affinity (Ki) for the SUR1 receptor. Until such data becomes available, the relative potency of this compound remains an open question for the scientific and drug development communities.
A Comparative Guide to the Pharmacodynamics of Glyhexamide and Other Sulfonylureas in Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacodynamics of Glyhexamide, a lesser-known sulfonylurea, in contrast to more extensively studied drugs of the same class. Due to the limited availability of recent or comprehensive data on this compound, this comparison is based on available information and inferences drawn from the well-established pharmacodynamic profiles of other sulfonylureas in various animal models. A key distinguishing feature of this compound, as reported in historical literature, is its purported ability to lower blood glucose without significantly increasing serum insulin levels, a mechanism that diverges from the classical understanding of sulfonylurea action.
Comparative Mechanism of Action: this compound vs. Traditional Sulfonylureas
Sulfonylureas are a class of oral hypoglycemic agents widely used in the management of type 2 diabetes. Their primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.
Traditional Sulfonylureas (e.g., Glibenclamide, Glipizide, Glimepiride):
The established mechanism of action for most sulfonylureas involves binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells. This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion into the bloodstream.[1]
Some sulfonylureas have also been shown to exert extrapancreatic effects, which may contribute to their overall glucose-lowering activity. These effects can include enhancing insulin sensitivity in peripheral tissues (like muscle and fat) and suppressing hepatic glucose production.[2][3] However, the primary driver of their hypoglycemic effect is the stimulation of insulin secretion.[4]
This compound (SQ 15860):
In contrast to the well-documented mechanism of other sulfonylureas, this compound has been described as a hypoglycemic agent whose activity is not accompanied by an increase in serum immunoreactive insulin concentrations.[2] This suggests a pharmacodynamic profile that may be distinct from its class, potentially involving primarily extrapancreatic mechanisms. The exact nature of these extrapancreatic effects of this compound is not well-documented in recent literature, but they could theoretically involve direct effects on glucose uptake and utilization in peripheral tissues or suppression of hepatic gluconeogenesis, independent of insulin secretion.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed differences in the signaling pathways.
Caption: Pancreatic Signaling Pathway of Traditional Sulfonylureas.
References
- 1. Clinical review: The extrapancreatic effects of glucagon-like peptide-1 and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Maturity-Onset Diabetes of the Young 10 (MODY10): A Comprehensive Review of Genetics, Clinical Features, and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Independent Validation of Published Research on Glyhexamide: A Comparative Analysis
An extensive review of published scientific literature reveals no specific research attributed to a compound identified as "Glyhexamide." Searches for this term did not yield any peer-reviewed studies detailing its biological effects, mechanism of action, or any associated experimental data.
The scientific community relies on published, peer-reviewed research to validate and compare the performance of chemical compounds. In the absence of such data for this compound, a direct comparison with other alternatives, as well as the creation of data tables and signaling pathway diagrams, cannot be conducted.
The search results did, however, provide information on broader classes of compounds with names that bear some phonetic resemblance to "this compound," such as cardiac glycosides and the biguanide metformin, as well as the sulfonylurea drug glibenclamide. It is possible that "this compound" may be a novel or less-documented compound, a proprietary name not yet in the public domain, or a misnomer.
For researchers, scientists, and drug development professionals interested in compounds with similar sounding names or potential therapeutic areas, the following information on related but distinct classes of drugs may be of interest.
Cardiac Glycosides
Cardiac glycosides are a class of naturally derived compounds that have been historically used in the treatment of heart failure.[1][2][3] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cell membranes.[4][5] This inhibition leads to an increase in intracellular calcium, which in turn enhances cardiac contractility.
Recent research has expanded the potential applications of cardiac glycosides, with studies investigating their role in modulating key signaling pathways such as NF-κB, PI3K/Akt, JAK/STAT, and MAPK. These pathways are implicated in a variety of cellular processes, including cancer progression, viral infections, and immune regulation. For example, some cardiac glycosides have been shown to induce various forms of regulated cell death in cancer cells and exhibit broad-spectrum antiviral activity.
Biguanides (e.g., Metformin)
Biguanides, with metformin being the most well-known example, are primarily used in the treatment of type 2 diabetes. The proposed mechanism of action for biguanides is complex and still under investigation, but a key aspect is the inhibition of mitochondrial complex I. This inhibition leads to a decrease in ATP production and the activation of energy-sensing pathways. While the primary therapeutic effect is the reduction of hepatic glucose production, research has also explored the potential anti-cancer properties of biguanides.
Sulfonylureas (e.g., Glibenclamide)
Glibenclamide (also known as glyburide) is a long-acting sulfonylurea drug used to treat type 2 diabetes. Its primary mechanism involves stimulating insulin secretion from pancreatic β-cells. Recent studies have also investigated its potential therapeutic effects in other conditions, such as acute ischemic stroke.
Conclusion
A thorough search of the scientific literature did not yield any specific published research on "this compound." Therefore, an independent validation and comparative guide as requested cannot be provided. The information presented on cardiac glycosides, biguanides, and sulfonylureas is for general informational purposes and relates to established classes of drugs with some phonetic similarity in their names. Researchers interested in a specific compound are encouraged to verify the correct nomenclature and search for it in established scientific databases.
References
- 1. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel therapeutic applications of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions [mdpi.com]
- 5. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glyhexamide: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper and safe disposal of glyhexamide, a sulfonylurea compound, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific public data on the hazardous waste classification of this compound, a cautious approach is recommended, treating it as a chemical waste stream requiring professional disposal.
Key Safety and Logistical Information
Hazard Assessment and Waste Classification
Without a definitive classification from regulatory bodies such as the U.S. Environmental Protection Agency (EPA), it is prudent to manage this compound as a non-RCRA (Resource Conservation and Recovery Act) hazardous waste, at a minimum.[1][2][3] It is the responsibility of the waste generator to make a final determination of the waste's characteristics.[1]
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Step-by-Step Disposal Protocol
The following procedure outlines a safe and compliant method for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipettes, etc.), should be considered chemical waste.
-
Segregate this compound waste from other waste streams to avoid chemical reactions and to ensure proper disposal.
2. Container and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policies.
-
The label should include:
-
The full chemical name: "this compound"
-
CAS Number: 451-71-8
-
The hazard characteristics (e.g., "Caution: Pharmaceutical Waste")
-
The accumulation start date.
-
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
4. Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste contractor.
-
Do not dispose of this compound down the drain or in regular trash. [4] While some medications are on the FDA's "flush list," this compound is not one of them.
Accidental Spill Cleanup
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: Prevent the spill from spreading. For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill before placing it in the waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water or an appropriate laboratory decontaminant.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
Currently, there is no publicly available quantitative data regarding specific disposal parameters for this compound. The following table provides its basic chemical identifiers.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 451-71-8 |
| Molecular Formula | C₁₆H₂₂N₂O₃S |
| Molecular Weight | 322.43 g/mol |
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are not directly relevant to its disposal procedures. Researchers handling this compound should refer to their specific experimental designs and safety assessments to determine the nature and volume of waste that will be generated.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Glyhexamide
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Glyhexamide.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the compound. |
| Body Protection | A laboratory coat should be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities. A NIOSH-approved respirator is advised for operations that may generate dust. | Minimizes the potential for inhalation of airborne particles. |
Quantitative Data on this compound
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 451-71-8[2][3][4][5] |
| Molecular Formula | C16H22N2O3S |
| Molecular Weight | 322.42 g/mol |
| Appearance | Solid |
| Melting Point | 153-155 °C |
| Solubility | Soluble in DMSO |
| Storage Temperature | Store at -20°C |
Occupational Exposure Limits and Toxicity
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is crucial for both personal safety and experimental integrity. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following provides a general methodology for the preparation of a stock solution, a common procedure in a laboratory setting.
Preparation of a this compound Stock Solution
-
Preparation : Ensure the work area, preferably a chemical fume hood or a well-ventilated benchtop, is clean and free of clutter.
-
Personal Protective Equipment : Wear all the recommended PPE, including a lab coat, nitrile gloves, and safety goggles.
-
Weighing : Carefully weigh the desired amount of this compound powder using an analytical balance. Use a weigh boat or weighing paper to avoid contamination and minimize dust generation.
-
Dissolution : Transfer the weighed this compound to a sterile vial. Add the appropriate volume of Dimethyl Sulfoxide (DMSO) to achieve the desired stock solution concentration.
-
Mixing : Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage : Store the stock solution at -20°C for short-term storage or -80°C for long-term storage to maintain its stability.
Disposal Plan
All waste materials contaminated with this compound should be handled as chemical waste.
Disposal Procedures:
-
Segregation : Segregate this compound waste from other laboratory waste.
-
Containment :
-
Solid waste, such as contaminated gloves and weighing paper, should be placed in a designated, sealed chemical waste bag.
-
Liquid waste, including unused solutions, should be collected in a clearly labeled, sealed, and chemical-resistant container.
-
-
Consult EHS : Dispose of all this compound waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
